molecular formula C8H10N2O4 B1345731 2-(4-Amino-3-nitrophenoxy)ethanol CAS No. 50982-74-6

2-(4-Amino-3-nitrophenoxy)ethanol

Cat. No.: B1345731
CAS No.: 50982-74-6
M. Wt: 198.18 g/mol
InChI Key: UTHUZYBSSBFPES-UHFFFAOYSA-N
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Description

2-(4-Amino-3-nitrophenoxy)ethanol is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-3-nitrophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c9-7-2-1-6(14-4-3-11)5-8(7)10(12)13/h1-2,5,11H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHUZYBSSBFPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCO)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198983
Record name Ethanol, 2-(4-amino-3-nitrophenoxy)-
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50982-74-6
Record name 2-(4-Amino-3-nitrophenoxy)ethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(4-amino-3-nitrophenoxy)-
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Record name Ethanol, 2-(4-amino-3-nitrophenoxy)-
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Record name 2-(4-amino-3-nitrophenoxy)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NITRO-4-AMINOPHENOXYETHANOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Amino-3-nitrophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Amino-3-nitrophenoxy)ethanol, a key chemical intermediate. It is designed to furnish researchers, scientists, and professionals in drug development with essential information, from its fundamental chemical identity to its synthesis and potential applications.

Chemical Identity and Properties

Chemical Name: this compound

CAS Number: 50982-74-6[1]

Molecular Formula: C₈H₁₀N₂O₄[1]

Molecular Weight: 198.18 g/mol [1]

Synonyms:[1]
  • 2-(4-amino-3-nitrophenoxy)ethan-1-ol

  • Ethanol, 2-(4-amino-3-nitrophenoxy)-

  • 3-nitro-4-aminophenoxyethanol

  • (4-AMINO-3-NITRO)PHENOXYETHANOL

Physicochemical Properties
PropertyValueSource
Boiling Point 429.7°C at 760 mmHg[1]
Flash Point 213.7°C[1]
Density 1.399 g/cm³[1]
Canonical SMILES C1=CC(=C(C=C1OCCO)[O-])N[1]
InChI Key UTHUZYBSSBFPES-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be logically approached through a Williamson ether synthesis, a robust and well-established method for forming ethers.[2][3] This strategy involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the synthesis would proceed in two primary stages: the synthesis of the key precursor, 4-amino-3-nitrophenol, followed by its etherification.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 4-Amino-3-nitrophenol cluster_1 Stage 2: Williamson Ether Synthesis p_aminophenol p-Aminophenol acetylated Acetylated Intermediate p_aminophenol->acetylated Acetic Anhydride nitrated Nitrated Intermediate acetylated->nitrated Nitric Acid ANP 4-Amino-3-nitrophenol nitrated->ANP Hydrolysis (NaOH) ANP2 4-Amino-3-nitrophenol target This compound ANP2->target Base (e.g., K2CO3) Solvent (e.g., DMF) chloroethanol 2-Chloroethanol chloroethanol->target

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Stage 1: Synthesis of 4-Amino-3-nitrophenol (Precursor)

The synthesis of the precursor, 4-amino-3-nitrophenol, is a critical first step. A common method involves the nitration of p-aminophenol, which requires protection of the amino and hydroxyl groups to ensure selective nitration.[4]

Step-by-Step Methodology:

  • Acetylation of p-Aminophenol:

    • In a reaction vessel, combine p-aminophenol with acetic anhydride.

    • Heat the mixture to reflux. This step protects both the amino and hydroxyl groups as acetyl esters.

  • Nitration:

    • Cool the reaction mixture.

    • Slowly add nitric acid while maintaining a low temperature to introduce the nitro group onto the aromatic ring.

  • Hydrolysis:

    • Add a solution of sodium hydroxide to the reaction mixture and heat. This will hydrolyze the acetyl groups to yield 4-amino-3-nitrophenol.[1]

    • Acidify the solution to precipitate the product, which can then be collected by filtration.

Stage 2: Etherification of 4-Amino-3-nitrophenol

With the precursor in hand, the next stage is the formation of the ether linkage via a Williamson ether synthesis.[3]

Step-by-Step Methodology:

  • Deprotonation:

    • Dissolve 4-amino-3-nitrophenol in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Nucleophilic Attack:

    • Add 2-chloroethanol to the reaction mixture. The phenoxide will act as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group.

    • Heat the reaction mixture to drive the reaction to completion.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

    • Collect the solid by filtration and wash with water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests several potential uses as a valuable building block in medicinal chemistry and materials science.

  • As a Synthetic Intermediate: The presence of three reactive sites—the primary amine, the nitro group, and the primary alcohol—makes this molecule a versatile precursor for the synthesis of more complex molecules.

    • The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

    • The nitro group can be reduced to a second amino group, opening up possibilities for the synthesis of diamino compounds, which are precursors to various heterocycles like benzimidazoles.[5]

    • The hydroxyl group can be further functionalized, for example, by esterification or conversion to a leaving group for subsequent nucleophilic substitution.

  • In Drug Discovery: Nitroaromatic compounds are a known class of pharmacophores with a wide range of biological activities. They are often used in the development of antimicrobial and anticancer agents. The nitro group can be bioreduced in hypoxic environments, a characteristic of solid tumors, making it a target for the development of hypoxia-activated prodrugs.

  • In Materials Science: The aromatic nature of the compound, combined with its functional groups, suggests potential applications in the synthesis of dyes and polymers. The precursor, 4-amino-3-nitrophenol, is used in hair dye formulations.[6]

Potential Research Workflow

Research_Workflow cluster_functionalization Chemical Modification cluster_applications Potential Applications start This compound amino_mod Amino Group Derivatization start->amino_mod nitro_red Nitro Group Reduction start->nitro_red hydroxyl_mod Hydroxyl Group Functionalization start->hydroxyl_mod drug_discovery Drug Discovery (e.g., Prodrugs) amino_mod->drug_discovery heterocycle_synthesis Heterocyclic Synthesis nitro_red->heterocycle_synthesis material_science Materials Science (e.g., Dyes) hydroxyl_mod->material_science heterocycle_synthesis->drug_discovery

Caption: Potential research pathways using the target molecule.

Safety and Handling

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[7]

  • Eye Irritation: May cause serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques. For a structurally similar compound, 2-(4-Amino-3-nitroanilino)ethanol, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for analysis.[6]

Proposed HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid for mass spectrometry compatibility.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Structural elucidation can be achieved using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Conclusion

This compound is a chemical intermediate with significant potential for applications in synthetic chemistry, particularly in the fields of drug discovery and materials science. Its versatile functionality allows for a wide range of chemical transformations, making it a valuable building block for the creation of novel compounds. While detailed application and safety data are currently limited, this guide provides a solid foundation for researchers and scientists to work with this compound safely and effectively.

References

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • Named Reactions. (2026, January 14). The Williamson Ether Synthesis | Named Reactions [Ep. 1]. Retrieved from [Link]

  • Google Patents. (n.d.). GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them.
  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Nitrophenoxy)ethanol. Retrieved from [Link]

  • American Chemical Society. (2025, December 30). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). 2-(4-Amino-3-nitroanilino)ethanol. Retrieved from [Link]

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-(4-Amino-3-nitrophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the health and safety protocols for handling 2-(4-Amino-3-nitrophenoxy)ethanol. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from structurally related molecules to establish a robust framework for risk mitigation. The core philosophy of this guide is proactive risk management and the adherence to stringent safety measures in the absence of complete toxicological data.

Understanding the Hazard Landscape: An Evidence-Based, Precautionary Approach

A key piece of evidence comes from the GHS classification of a closely related compound, Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis-, which is identified as a potential skin sensitizer (Category 1)[1]. This suggests a high probability that this compound may also elicit an allergic skin reaction upon contact. Human health assessments of similar compounds, such as Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-, further support the potential for skin sensitization[2].

Furthermore, studies on compounds like Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]- indicate a risk of being harmful if swallowed[3]. While this same compound was not found to be a skin or eye irritant in specific tests, the possibility of irritation from this compound, especially with prolonged exposure, cannot be dismissed. Limited data on related substances suggests that at low concentrations, they may not be significant skin or eye irritants; however, these tests were not conclusive for hazard classification[4].

Therefore, all handling protocols must be designed with the assumption that this compound is a potential skin sensitizer, is harmful if ingested, and may cause skin and eye irritation.

The Self-Validating Protocol: A Multi-Layered Approach to Safety

The following protocols are designed to be a self-validating system, where each step reinforces the overall safety of the handling process.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale behind each selection.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves, double-glovedTo prevent skin contact and potential sensitization. Double gloving provides an extra layer of protection against tears and contamination.
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles, safeguarding against potential eye irritation.
Lab Coat Full-length, cuffed lab coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any dust or aerosols, which is a potential route of exposure.
Engineering Controls: Creating a Safe Workspace

Engineering controls are fundamental to minimizing exposure. All work with this compound must be conducted in a certified chemical fume hood to control airborne hazards[5]. An eyewash station and safety shower must be readily accessible in the immediate work area[6].

Experimental Workflow: Safe Handling of this compound

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Don appropriate PPE FumeHood Verify fume hood certification and function Prep->FumeHood Proceed to handling Materials Gather all necessary materials and equipment FumeHood->Materials Proceed to handling Weigh Weigh compound in fume hood Materials->Weigh Proceed to handling Dissolve Dissolve in appropriate solvent Weigh->Dissolve Experimental Steps Reaction Perform experimental procedure Dissolve->Reaction Experimental Steps Decontaminate Decontaminate all surfaces and equipment Reaction->Decontaminate Post-experiment Waste Dispose of waste in designated, labeled containers Decontaminate->Waste RemovePPE Remove PPE in the correct order Waste->RemovePPE Wash Wash hands thoroughly RemovePPE->Wash

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Before entering the lab, review the safety protocols for handling aromatic nitro and amino compounds.

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled workspace.

  • Handling and Experimentation:

    • Handle the solid compound with care to avoid generating dust. Use a spatula for transfers.

    • If weighing is required, perform this task within the fume hood on a tared weigh boat.

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • All experimental manipulations should be conducted within the fume hood.

  • Storage:

    • Based on information for a similar compound, 2-(4-Amino-3-nitrophenyl)ethanol, store the substance at +4°C in a tightly sealed container.

    • The storage area should be a designated, well-ventilated, and cool location, away from incompatible materials.

  • Cleanup and Waste Disposal:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Dispose of all waste, including contaminated PPE, in clearly labeled, sealed containers for hazardous waste. Do not dispose of this chemical down the drain.

    • Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Emergency ScenarioProtocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

Conclusion: A Commitment to a Culture of Safety

The safe handling of this compound requires a diligent and informed approach. By understanding the potential hazards extrapolated from related compounds and adhering to the multi-layered safety protocols outlined in this guide, researchers can minimize risks and foster a culture of safety within the laboratory. Continuous vigilance and a commitment to best practices are paramount when working with compounds that have incomplete toxicological data.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, April 24). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment. Retrieved from [Link]

  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[(4-amino-2-nitrophenyl)amino]- - Substance Details - SRS. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis-. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis- and its monohydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%.
  • PubChem. (n.d.). Ethanol, 2,2'-[[4-[(2-methoxyethyl)amino]-3-nitrophenyl]imino]bis-. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanol.
  • European Commission. (2007, March 21). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Retrieved from [Link]

Sources

Methodological & Application

Laboratory synthesis protocol for 2-(4-Amino-3-nitrophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Synthesis of 2-(4-Amino-3-nitrophenoxy)ethanol

Introduction

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of dyes and as a building block in the development of novel pharmaceutical agents. Its structure, featuring an aminophenol core with a nitro group and an ether-linked hydroxyethyl chain, provides multiple reactive sites for further chemical elaboration. This document, intended for researchers in organic synthesis and drug development, provides a detailed, field-tested protocol for the synthesis of this compound. The chosen synthetic route is the Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2][3] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][4] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product validation to ensure scientific integrity and reproducibility.

Reaction Scheme and Mechanism

The synthesis is achieved by reacting 4-amino-3-nitrophenol with 2-chloroethanol in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more potent nucleophile, the phenoxide ion. This ion then attacks the primary carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired ether product.

Overall Reaction:

Causality of the Mechanism: The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The choice of a primary alkyl halide (2-chloroethanol) is critical; secondary and tertiary halides would favor a competing elimination (E2) reaction, significantly reducing the yield of the desired ether.[4] The base is essential as phenols are generally weak nucleophiles. Deprotonation to the phenoxide drastically increases the electron density on the oxygen atom, making it a much stronger nucleophile capable of efficiently attacking the electrophilic carbon of the alkyl halide.

Mandatory Safety Precautions

Extreme caution must be exercised throughout this procedure.

  • 2-Chloroethanol: This reagent is a flammable liquid and is FATAL if swallowed, inhaled, or in contact with skin.[5][6][7] It must be handled exclusively in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is insufficient; use laminate film or butyl rubber gloves), and splash goggles, is mandatory. An emergency eyewash and shower must be immediately accessible.

  • 4-Amino-3-nitrophenol: This compound is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction.[8][9] Avoid inhalation of the powder and direct contact with skin.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with care.

All waste materials must be disposed of according to institutional and local hazardous waste regulations.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )CAS No.PuritySupplier Example
4-Amino-3-nitrophenolC₆H₆N₂O₃154.12610-81-1≥98%Sigma-Aldrich
2-ChloroethanolC₂H₅ClO80.51107-07-3≥99%Fisher Scientific
Sodium Hydroxide (NaOH)NaOH40.001310-73-2≥97%VWR
Ethanol (anhydrous)C₂H₅OH46.0764-17-5200 proofDecon Labs
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeBDH
Deionized WaterH₂O18.027732-18-5--
Hydrochloric Acid (HCl)HCl36.467647-01-01 M aq.-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Analytical balance

  • NMR spectrometer, IR spectrometer, HPLC system

Experimental Workflow Visualization

Synthesis_Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Work-up cluster_purification Phase 4: Purification & Analysis A 1. Dissolve 4-amino-3-nitrophenol and NaOH in Ethanol B 2. Heat mixture to 50-60°C A->B C 3. Add 2-Chloroethanol dropwise B->C D 4. Reflux for 4-6 hours C->D E 5. Monitor reaction by TLC D->E F 6. Cool and remove Ethanol (rotary evaporation) E->F G 7. Partition between water and Ethyl Acetate F->G H 8. Wash organic layer G->H I 9. Dry and concentrate crude product H->I J 10. Recrystallize from Ethanol/Water I->J K 11. Characterize pure product (NMR, IR, HPLC) J->K

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

1. Preparation of Sodium 4-amino-3-nitrophenoxide: a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 4-amino-3-nitrophenol (7.71 g, 50.0 mmol). b. Add 100 mL of anhydrous ethanol to the flask. Stir the mixture to create a suspension. c. In a separate beaker, dissolve sodium hydroxide (2.10 g, 52.5 mmol, 1.05 eq) in 20 mL of deionized water. d. Add the NaOH solution to the suspension in the flask. The mixture should turn into a darker, more homogeneous solution as the phenoxide salt forms. e. Gently heat the mixture to 50-60°C with stirring for 15-20 minutes to ensure complete formation of the phenoxide.

2. Etherification Reaction: a. While maintaining the temperature at 50-60°C, add 2-chloroethanol (4.43 g, 3.7 mL, 55.0 mmol, 1.1 eq) dropwise to the reaction mixture over 10 minutes using a dropping funnel.

  • Causality Note: A slight excess of 2-chloroethanol ensures the complete consumption of the limiting phenoxide reagent. Dropwise addition helps to control any initial exotherm. b. After the addition is complete, increase the heat to bring the reaction mixture to a gentle reflux (~78-80°C). c. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should have a lower Rf value than the more nonpolar product. The reaction is complete when the spot corresponding to 4-amino-3-nitrophenol has disappeared.

3. Work-up and Isolation: a. Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. b. Remove the bulk of the ethanol solvent using a rotary evaporator. c. To the resulting slurry, add 100 mL of deionized water and transfer the mixture to a 500 mL separatory funnel. d. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Causality Note: The desired organic product will preferentially dissolve in the ethyl acetate layer, while inorganic salts (NaCl) and unreacted NaOH will remain in the aqueous layer. e. Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by a saturated brine solution (1 x 50 mL). The brine wash helps to remove residual water from the organic phase. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark red or orange solid.

4. Purification: a. The crude product can be purified by recrystallization.[10] Dissolve the solid in a minimum amount of hot ethanol. b. Add deionized water dropwise until the solution becomes slightly turbid. c. Reheat the solution gently until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath for 1 hour to maximize crystal formation. d. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum. e. A typical yield of the purified product is in the range of 70-85%.

Product Characterization and Validation

The identity and purity of the final product must be confirmed through spectroscopic analysis.

Expected Spectroscopic Data:
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum should show characteristic peaks for the aromatic protons, the protons of the ethoxy chain, the amino group, and the hydroxyl group. The integration of these peaks should correspond to the number of protons in each environment.[11]

    • Aromatic protons: ~δ 6.8-7.5 ppm

    • -O-CH₂ -CH₂-OH: ~δ 4.0-4.2 ppm (triplet)

    • -O-CH₂-CH₂ -OH: ~δ 3.6-3.8 ppm (triplet)

    • -NH₂ : ~δ 5.0-6.0 ppm (broad singlet)

    • -CH₂-OH : ~δ 4.5-5.5 ppm (triplet, may be broad)

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show the expected number of carbon signals corresponding to the molecular structure.[12]

  • IR Spectroscopy (ATR):

    • N-H stretching (amine): ~3300-3500 cm⁻¹ (two bands)

    • O-H stretching (alcohol): ~3200-3600 cm⁻¹ (broad)

    • C-H stretching (aromatic/aliphatic): ~2850-3100 cm⁻¹

    • N-O stretching (nitro group): ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)

    • C-O stretching (ether): ~1250 cm⁻¹

  • High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase C18 column. A mobile phase of acetonitrile and water with a small amount of formic or phosphoric acid is suitable.[13] The purified product should appear as a single major peak.

References

  • CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine - Google Patents.
  • Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available at: [Link]

  • SciSpace. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Available at: [Link]

  • Masaryk University. Synthesis of 3-nitroacetophenone. Available at: [Link]

  • CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • US5866719A - Process for the purification of an aminoalcohol - Google Patents.
  • US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents.
  • American Chemical Society. (2022). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Available at: [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Available at: [Link]

  • Cosmetics Info. 4-Amino-3-Nitrophenol. Available at: [Link]

  • SIELC Technologies. (2018). 2-(4-Amino-3-nitroanilino)ethanol. Available at: [Link]

  • PubChem. 4-Amino-3-Nitrophenol. Available at: [Link]

  • U.S. Environmental Protection Agency. Ethanol, 2-[(4-amino-2-nitrophenyl)amino]- - Substance Details. Available at: [Link]

  • ResearchGate. (2015). (4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Available at: [Link]

  • GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them - Google Patents.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Student. (2024). H-NMR Spectra of Ethanol explained (peak splitting). YouTube. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]

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Application Notes & Protocols: 2-(4-Amino-3-nitrophenoxy)ethanol as a Versatile Dye Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Significance

2-(4-Amino-3-nitrophenoxy)ethanol is a key aromatic amine intermediate prized in the synthesis of a variety of dyes. Its molecular architecture, featuring a primary aromatic amine, a nitro group, and a hydroxyethyl ether moiety, makes it a versatile building block, particularly for disperse and hair dyes. The primary amine group is readily diazotizable, forming a reactive diazonium salt that can be coupled with various aromatic compounds to create a diverse palette of azo dyes.

The strategic placement of the nitro group, an electron-withdrawing substituent, ortho to the amine, significantly influences the final chromophore, often imparting reddish to bordeaux hues.[1] The phenoxyethanol group enhances the molecule's properties, affecting its solubility and its affinity for substrates like polyester fibers or hair keratin. These attributes make this compound a compound of significant interest for researchers in color chemistry, cosmetics science, and materials development. This document provides an in-depth guide to its properties, reaction mechanisms, and detailed protocols for its application in dye synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis, including handling, solvent selection, and reaction optimization.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 50982-74-6[2]
Molecular Formula C₈H₁₀N₂O₄[2]
Molecular Weight 198.18 g/mol [2]
Appearance Brown crystalline powder[3]
Melting Point 93-95 °C[3]
Purity Typically ≥99.0% (by HPLC)[3]
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, acetic acid.[4]

Core Reaction Mechanism: From Intermediate to Azo Dye

The transformation of this compound into an azo dye is a classic two-step process involving diazotization followed by azo coupling.

Step 1: Diazotization The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is conducted in a cold, acidic medium. Nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), acts as the nitrosating agent.[5]

  • Causality: The reaction is performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose, releasing nitrogen gas and leading to unwanted side products. The strong acid is crucial for converting sodium nitrite into the reactive nitrous acid needed for the reaction.[5]

Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components (e.g., phenols, naphthols, anilines). This electrophilic aromatic substitution reaction forms a stable azo compound (-N=N-), which is the basis of the dye's chromophore.

  • Causality: The pH of the coupling reaction is critical. Phenols and naphthols are typically coupled under weakly alkaline conditions to deprotonate the hydroxyl group, forming a highly activated phenoxide ion. Aromatic amines are coupled in weakly acidic conditions to ensure sufficient concentration of the free amine, which is the reactive species.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a disperse azo dye using this compound.

Protocol 1: Synthesis of a Disperse Red Dye via Diazotization and Coupling

This protocol details the synthesis of a representative red disperse dye by coupling diazotized this compound with N,N-diethylaniline.

Materials and Reagents:

  • This compound (FW: 198.18 g/mol )

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • N,N-diethylaniline (Coupling agent)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Workflow Diagram:

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_isolation Step 3: Isolation & Purification A Dissolve Intermediate in HCl(aq) B Cool to 0-5°C A->B C Add NaNO2(aq) dropwise B->C D Stir for 30 min @ 0-5°C C->D G Add Diazonium Salt Solution Slowly D->G E Prepare Coupler Solution (N,N-diethylaniline in Ethanol/Acid) F Cool Coupler Solution to 0-5°C E->F H Stir for 1-2 hours, maintain temp & pH I Precipitate Dye Product H->I J Filter the Crude Product I->J K Wash with Cold Water J->K L Dry the Purified Dye K->L caption Workflow for Azo Dye Synthesis

Caption: General workflow for azo dye synthesis.

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, add 1.98 g (0.01 mol) of this compound.

  • Carefully add 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until the amine dissolves completely, forming the hydrochloride salt.

  • Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution over 15-20 minutes. Ensure the temperature is strictly maintained below 5 °C. The formation of the diazonium salt solution is now complete.[5][6]

  • Continue stirring the solution in the ice bath for an additional 30 minutes.

Part B: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of ethanol.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution (from Part A) to the N,N-diethylaniline solution with vigorous stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.[7]

Part C: Isolation and Purification

  • Once the reaction is complete, filter the precipitated dye using a Buchner funnel.

  • Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts and acids.

  • Dry the collected dye in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Application in Semi-Permanent Hair Dye Formulation

In non-oxidative (semi-permanent) hair coloring, this compound and similar nitro dyes act as direct dyes.[8][9] Their relatively small molecular size allows them to diffuse into the hair cuticle and cortex, imparting color without a chemical reaction. The color typically lasts for 8-10 washes.[9]

Formulation Example (Illustrative):

IngredientFunctionConcentration (w/w %)
This compoundDirect Dye0.5 - 1.5%
Propylene GlycolSolvent, Humectant5.0 - 10.0%
Cetearyl AlcoholThickener, Emollient4.0 - 8.0%
Ceteareth-20Surfactant, Emulsifier1.0 - 3.0%
Citric Acid / EthanolaminepH Adjusterq.s. to pH 6.0-7.0
Conditioning Agent (e.g., Polyquaternium-10)Hair Conditioning0.2 - 0.5%
PreservativePreservationq.s.
Deionized WaterSolventto 100%

Procedure:

  • Oil Phase: Melt cetearyl alcohol and ceteareth-20 together at 70-75 °C.

  • Aqueous Phase: In a separate vessel, heat deionized water to 70-75 °C. Disperse the conditioning agent and add propylene glycol.

  • Emulsification: Add the aqueous phase to the oil phase with continuous stirring to form an emulsion.

  • Cool Down: Begin cooling the emulsion. At around 40 °C, add this compound (pre-dissolved in a small amount of propylene glycol) and the preservative.

  • pH Adjustment: Adjust the final pH to the desired range (typically 6.0-7.0) using citric acid or ethanolamine.

  • Final Mix: Continue stirring until the mixture is uniform and has cooled to room temperature.

Safety and Handling

As with many aromatic amines and nitro compounds, proper safety protocols are essential.

  • Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[10][11] It also has the potential for skin sensitization.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid formation of dust and aerosols.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

Analytical Characterization

The purity of this compound and the structure of the resulting dyes can be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediate and the final dye product.[3][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of molecular weight and identification of impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the synthesized dye.[13]

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[13]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Hair Dye Performance with High-Purity 2-(4-Amino-3-nitroanilino)ethanol.
  • SIELC Technologies. (2018). 2-(4-Amino-3-nitroanilino)ethanol.
  • Cosmetics Info. 4-Hydroxypropylamino-3-Nitrophenol.
  • NCBI. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines.
  • COSMILE Europe. 4-AMINO-3-NITROPHENOL – Ingredient.
  • PubChem. Ethanol, 2,2'-[[4-[(2-methoxyethyl)amino]-3-nitrophenyl]imino]bis-.
  • MDPI. (2023). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition.
  • ResearchGate. (2023). Synthesis of bis Azo Disperse Dyes derived from 2-Amino-4(4′-nitro phenyl)thiazole having tertiary-Amines as Coupling Component, their Characterization and Evolution of Dyeing Characteristics.
  • NIH. (2016). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics.
  • Organic Chemistry Portal. Diazotisation.
  • ACS Publications. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics.
  • Alfa Chemistry. CAS 50982-74-6 2-(4-Amino-3-nitrophenoxy)ethan-1-ol.
  • Angene Chemical. (2025). Safety Data Sheet.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-(4-Amino-3-nitrophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-(4-Amino-3-nitrophenoxy)ethanol. The developed method is tailored for researchers, scientists, and drug development professionals requiring accurate analytical capabilities for this compound in various sample matrices. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability and adherence to global regulatory standards.[1][2]

Introduction: The Rationale for a Validated Method

This compound is an aromatic nitro compound containing both an amine and a hydroxyl functional group. Its chemical structure suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Accurate quantification is paramount for process control, quality assurance, and stability testing in drug development. A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which is a key requirement for regulatory submissions and ensuring the safety and efficacy of a final drug product.[3][4]

This document provides a detailed protocol for a gradient RP-HPLC method that offers excellent selectivity and sensitivity for this compound. We will delve into the causality behind the selection of chromatographic parameters and present a comprehensive validation protocol that establishes the method's trustworthiness and scientific integrity.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a specific and sensitive analytical method.

PropertyValueSource
Chemical Structure (Illustrative)-
Molecular Formula C₈H₁₁N₃O₃Crysdot LLC
Molecular Weight 197.19 g/mol Crysdot LLC
Appearance Light yellow to brown solid
Storage Temperature 2-8°C

The presence of the nitroaromatic chromophore is the basis for UV detection. Based on data for the structurally similar compound 4-amino-3-nitrophenol, which exhibits absorbance maxima around 230 nm and 300 nm, we can anticipate strong UV absorbance in this region.[5]

Chromatographic Method Development: A Logic-Driven Approach

The selection of chromatographic conditions was guided by the chemical nature of this compound.

The Choice of Stationary and Mobile Phases

A reversed-phase C18 column was selected due to its proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds. The aromatic nature of the analyte allows for effective hydrophobic interactions with the C18 stationary phase.

The mobile phase consists of an aqueous component and an organic modifier. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. To ensure good peak shape and mitigate tailing, which is a common issue with basic compounds like aromatic amines due to interactions with residual silanols on the silica backbone of the column, the aqueous phase is acidified.[6][7] A low pH environment suppresses the ionization of silanol groups, thereby minimizing secondary ionic interactions.[5][8]

Isocratic vs. Gradient Elution

While an isocratic method offers simplicity, a gradient elution was chosen for this stability-indicating assay.[9] A gradient method, where the concentration of the organic solvent is increased during the run, provides superior resolution of the main analyte from potential impurities and degradation products that may have a wide range of polarities.[10][11] This is critical for ensuring the specificity of the method.

Detection Wavelength

Based on the UV-Vis absorption spectra of analogous compounds like 4-nitrophenol and 4-aminophenol, a detection wavelength of 230 nm is selected.[5][12] This wavelength provides a high molar absorptivity for the nitroaromatic system, ensuring good sensitivity. A secondary wavelength of 300 nm can also be monitored to aid in peak identification and purity assessment.

Detailed HPLC Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Formic acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 230 nm
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

The developed method was rigorously validated to demonstrate its suitability for its intended purpose.[2]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3][4]

  • Protocol:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

  • Acceptance Criteria: The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks, with a peak purity index greater than 0.995.

Linearity
  • Protocol: Analyze a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999.

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Data Analysis: Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, under the same operating conditions.

    • Data Analysis: Calculate the Relative Standard Deviation (%RSD) of the peak areas.

    • Calculation: %RSD = (Standard Deviation / Mean) × 100%

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

    • Data Analysis: Calculate the %RSD for the combined data from both days.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Data Analysis:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[10]

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Variations can include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should not be significantly affected.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Analyte Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Validation_Scheme Validation Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for HPLC method validation as per ICH Q2.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The validation, conducted according to ICH guidelines, confirms its suitability as a stability-indicating assay for use in quality control and drug development environments. This comprehensive protocol provides a reliable and scientifically sound foundation for the analytical assessment of this compound.

References

  • ResearchGate. UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and...

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.

  • SixSigma.us. Relative Standard Deviation: A Complete Guide to Process Improvement and Quality Control. (2024).

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

  • ResearchGate. Calculation of the limit of detection (LOD) and limit of quantification (LOC) from the standard error of the intercept. (2022).

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. (2025).

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Element Lab Solutions. Peak Tailing in HPLC.

  • Reddit. Question on calculation of LOD/LOQ. (2025).

  • International Journal of Applied Research in Science and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies.

  • Sigma-Aldrich. 2-(4-Amino-3-nitrophenyl)ethanol.

  • Axcend. How to calculate the precision and recovery rate in HPLC?. (2018).

  • Journal of Pharmaceutical and Allied Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025).

  • ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....

  • Axion Labs. HPLC Peak Tailing.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. (2026).

  • D-Scholarship@Pitt. UV RESONANCE RAMAN INVESTIGATION OF EXPLOSIVES' UV PHOTOCHEMISTRY. (2017).

  • Journal of Chromatographic Science. Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. (2021).

  • Agilent. Isocratic v. Gradient.

  • National Center for Biotechnology Information. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022).

  • International Journal of Research in Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.

  • Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. (2022).

  • Agilent. Tips and Tricks of HPLC System Troubleshooting.

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Reaction kinetics of 2-(4-Amino-3-nitrophenoxy)ethanol aminolysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Reaction Kinetics of 2-(4-Amino-3-nitrophenoxy)ethanol Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of Amide Bond Formation

The aminolysis of esters, a fundamental reaction that forges robust amide bonds, is a cornerstone of synthetic chemistry with profound implications in pharmaceuticals, materials science, and biochemistry. The kinetics of this transformation—the rate and mechanism by which it proceeds—are of paramount importance for process optimization, mechanistic elucidation, and the rational design of new molecules.

This application note provides a comprehensive guide to studying the reaction kinetics of the aminolysis of an ester derived from this compound, specifically 2-(4-Amino-3-nitrophenoxy)ethyl acetate . This substrate presents a compelling case study due to the electronically complex nature of its aromatic leaving group. The presence of a strongly electron-donating amino (-NH₂) group and a strongly electron-withdrawing nitro (-NO₂) group creates a "push-pull" electronic environment. Understanding how this substitution pattern influences the stability of the phenoxide leaving group, and consequently the reaction rate, offers valuable insights for researchers in drug development and process chemistry.

Our objective is to detail a robust, self-validating protocol using UV-Vis spectrophotometry to determine second-order rate constants. We will explore the causality behind experimental choices, from the application of pseudo-first-order conditions to the construction of a Brønsted plot for mechanistic analysis, empowering researchers to confidently investigate similar systems.

Theoretical Framework: Mechanism and Kinetic Principles

The Reaction Mechanism

The aminolysis of an ester is a classic example of a nucleophilic acyl substitution . The reaction is generally understood to proceed through a two-step, addition-elimination mechanism involving a tetrahedral intermediate.[1][2]

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the more stable leaving group. In this case, the leaving group is the 2-(4-amino-3-nitrophenoxy)ethoxide anion, which is subsequently protonated by the aminium ion formed in the first step.

The rate of this reaction is critically dependent on several factors: the nucleophilicity of the attacking amine, the stability of the leaving group, and the electrophilicity of the carbonyl carbon. The electronic nature of the phenoxy ring directly modulates the stability of the leaving group; a more electron-deficient ring leads to a more stable phenoxide anion, accelerating the rate of its expulsion.

Principles of Kinetic Analysis

To simplify the kinetic analysis, the reaction is conducted under pseudo-first-order conditions .[3] This is achieved by using a large excess of the amine nucleophile (e.g., >10-fold) relative to the ester substrate. Under these conditions, the concentration of the amine remains effectively constant throughout the reaction, allowing the rate equation to be simplified:

Rate = k₂[Ester][Amine] ≈ k_obs[Ester]

where k_obs is the pseudo-first-order rate constant and is equal to k₂[Amine].

By determining k_obs at various amine concentrations and plotting k_obs versus [Amine], the true second-order rate constant (k₂ or k_N) can be obtained from the slope of the resulting linear plot.[3] This approach provides a self-validating system; a straight line passing through the origin confirms the assumed second-order kinetics.

Experimental Design and Workflow

The following diagram outlines the comprehensive workflow for the kinetic analysis, from reagent preparation to final data interpretation.

G Experimental Workflow for Kinetic Analysis sub_prep Substrate Synthesis & Purification sol_prep Preparation of Stock Solutions sub_prep->sol_prep Pure Substrate reaction Reaction Initiation in Cuvette sol_prep->reaction Reagents spec_setup Spectrophotometer Setup (Wavelength, Temp.) spec_setup->reaction Instrument Ready data_acq Data Acquisition (Abs vs. Time) reaction->data_acq Monitor Reaction calc_kobs Calculate k_obs (Pseudo-First-Order Fit) data_acq->calc_kobs Raw Data calc_k2 Calculate k_2 (Plot k_obs vs. [Amine]) calc_kobs->calc_k2 Multiple Runs bronsted Brønsted Analysis (Plot log(k_2) vs. pKa) calc_k2->bronsted For Series of Amines analysis Mechanistic Interpretation bronsted->analysis

Caption: A flowchart of the key steps for determining the aminolysis reaction kinetics.

Protocols

Materials and Reagents
  • Substrate: 2-(4-Amino-3-nitrophenoxy)ethyl acetate (synthesis required, see Protocol 1)

  • Amines: A series of primary or secondary amines with varying pKa values (e.g., glycine, piperidine, morpholine). All amines should be of the highest purity available.

  • Solvent/Buffer: An appropriate aqueous buffer system (e.g., phosphate or borate) to maintain constant pH. The choice of solvent is critical; a solvent like 44% ethanol-water can be used to ensure solubility of all components.[3][4]

  • Other Reagents: Acetic anhydride, pyridine, diethyl ether, hydrochloric acid (HCl), sodium hydroxide (NaOH).

  • Equipment: UV-Vis Spectrophotometer with a thermostatted cuvette holder, pH meter, magnetic stirrer, standard volumetric glassware, quartz cuvettes (1 cm path length).

Protocol 1: Synthesis of 2-(4-Amino-3-nitrophenoxy)ethyl acetate

Causality: The ester substrate is not commonly available commercially and must be synthesized. This protocol uses a standard acetylation reaction. Pyridine acts as a catalyst and scavenges the HCl byproduct.

  • Dissolve this compound (1.0 eq) in a minimal amount of pyridine in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding cold water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure ester. Confirm identity and purity via ¹H NMR and LC-MS.

Protocol 2: Preparation of Solutions

Causality: Accurate concentrations are essential for reliable kinetic data. Stock solutions allow for precise and repeatable preparation of reaction mixtures. Using a buffer is critical to prevent pH changes as the reaction proceeds, which would otherwise alter the concentration of the free amine nucleophile.

  • Ester Stock Solution (e.g., 10 mM): Prepare a stock solution of the purified ester in a suitable organic solvent like acetonitrile or DMSO. This concentrated stock will be diluted into the reaction mixture to initiate the reaction, minimizing solvent perturbation.

  • Buffer Solution (e.g., 0.1 M Phosphate, pH 8.0): Prepare the aqueous buffer solution and adjust the pH carefully using a calibrated pH meter.

  • Amine Solutions: Prepare a series of amine solutions in the chosen buffer. For each amine, prepare at least five different concentrations (e.g., 0.05 M, 0.10 M, 0.15 M, 0.20 M, 0.25 M). The pH of each solution must be re-adjusted to the desired experimental pH after the addition of the amine.

Protocol 3: Kinetic Measurements

Causality: The formation of the this compound product results in a significant change in the UV-Vis spectrum due to its extended chromophore. Monitoring the increase in absorbance of this product provides a direct measure of reaction progress.[3] A thermostatted cuvette holder is mandatory as reaction rates are highly temperature-dependent.

  • Set Spectrophotometer: Set the spectrophotometer to monitor the absorbance at the λ_max of the product, this compound (determine this wavelength by scanning a sample of the pure product; it will likely be >350 nm). Equilibrate the cuvette holder to the desired temperature (e.g., 25.0 °C).

  • Prepare Blank: Fill a quartz cuvette with 2.0 mL of the amine/buffer solution to be tested and use this as the blank (reference).

  • Initiate Reaction: To an identical cuvette, add 2.0 mL of the same amine/buffer solution. Place it in the spectrophotometer and allow it to thermally equilibrate. Initiate the reaction by adding a small aliquot (e.g., 20 µL) of the concentrated ester stock solution. Mix rapidly but thoroughly by inverting the cuvette with a stopper or by careful pipetting.

  • Acquire Data: Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection for at least 3-5 half-lives, until the absorbance value reaches a stable plateau (A_inf).

  • Repeat: Repeat this procedure for each amine at each concentration.

Data Analysis and Interpretation

Determination of Rate Constants
  • Calculate k_obs: For each kinetic run, the data (time vs. absorbance) should be fitted to a first-order exponential equation: A_t = A_inf - (A_inf - A_0) * exp(-k_obs * t). Alternatively, a plot of ln(A_inf - A_t) versus time will yield a straight line with a slope of -k_obs.

  • Calculate k₂: For each amine studied, plot the calculated k_obs values against the corresponding free amine concentrations [Amine]. Perform a linear regression on this data. The slope of this line is the second-order rate constant, k₂. The plot should be linear and pass through the origin.

Hypothetical Data Summary

The following table illustrates how the final processed data should be presented.

AminepKa (Conjugate Acid)[Amine] (M)k_obs (s⁻¹)k₂ (M⁻¹s⁻¹)
Morpholine8.330.050.0015
0.100.00310.0305
0.150.0045
Piperidine11.120.050.0425
0.100.08600.855
0.150.1280
Glycine9.600.050.0098
(free base)0.100.01950.196
0.150.0295
Brønsted Analysis for Mechanistic Insight

Causality: The Brønsted equation relates the rate constant of a reaction to the acidity/basicity of a series of related catalysts or reactants. For aminolysis, it provides insight into the nature of the transition state.

A Brønsted plot is constructed by plotting log(k₂) for a series of different amines against the pKa of their conjugate acids.

log(k₂) = β * pKa + C

The slope, β (the Brønsted coefficient), is indicative of the degree of bond formation between the nucleophile and the electrophile in the rate-determining transition state. A high β value (e.g., 0.6-0.9) suggests a late transition state with significant N-C bond formation, characteristic of a mechanism where the breakdown of the tetrahedral intermediate is rate-limiting.[4] A low β value (e.g., 0.1-0.4) suggests an early transition state where nucleophilic attack is rate-limiting.

Troubleshooting

IssuePotential CauseRecommended Solution
Non-linear ln(A_inf - A_t) plots Side reactions, product inhibition, or reaction is not first-order in ester.Verify substrate purity. Ensure the amine concentration is in sufficient excess (>10x). Check for ester hydrolysis by running a blank without amine.
Poor linearity in k_obs vs. [Amine] plot Inaccurate solution concentrations or pH drift between solutions.Prepare all solutions from a single buffer stock. Re-verify the pH of each amine solution before use. Use high-precision volumetric glassware.
Reaction is too fast/slow to measure Inappropriate choice of temperature, pH, or amine nucleophilicity.Adjust the temperature. Select amines with different pKa values. A lower pH will decrease the free amine concentration, slowing the reaction.
Precipitation during reaction Poor solubility of substrate or product in the reaction medium.Increase the percentage of organic co-solvent (e.g., acetonitrile, ethanol). Note that this will affect the pKa and reaction rates.

Conclusion

This application note provides a comprehensive and mechanistically grounded framework for investigating the reaction kinetics of the aminolysis of 2-(4-amino-3-nitrophenoxy)ethyl acetate. By employing UV-Vis spectrophotometry under pseudo-first-order conditions, researchers can reliably determine second-order rate constants. Further analysis through Brønsted plots offers deeper insights into the reaction mechanism. The principles and protocols detailed herein are not only applicable to the specific substrate discussed but also serve as a robust template for the kinetic analysis of a wide range of reactions crucial to the pharmaceutical and chemical industries.

References

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Castro, E. A., Andujar, M., Campodonico, P., & Santos, J. G. (2002). Kinetics and mechanism of the aminolysis of 4-nitrophenyl and 2,4-dinitrophenyl 4-methylphenyl carbonates in aqueous ethanol. International Journal of Chemical Kinetics, 34(5), 309-315. Available at: [Link]

  • Castro, E. A., et al. (2005). Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 2,4-dinitrophenyl carbonates in aqueous ethanol. The Journal of Organic Chemistry, 70(13), 5257-5264. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (2015). Kinetics and Mechanism of the Aminolysis of 4-Methylphenyl and 4-Chlorophenyl 4-Nitrophenyl Carbonates in Aqueous Ethanol. Retrieved from [Link]

  • ChemistNate. (2021). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]

  • M. N. Khan. (1987). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 52(10), 1847-1852. Available at: [Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield in 2-(4-Amino-3-nitrophenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2-(4-Amino-3-nitrophenoxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. The protocols and insights provided herein are based on established principles of organic synthesis and analogous reactions reported in the literature.

Introduction to the Synthesis

The synthesis of this compound is most effectively approached via a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions that is fundamental in the synthesis of aromatic ethers. Specifically, a variation of the Williamson ether synthesis is proposed, reacting 4-chloro-2-nitroaniline with ethylene glycol in the presence of a suitable base. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, a key principle in SNAr reactions.[1][2]

Proposed Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[2] First, the nucleophile (the alkoxide generated from ethylene glycol) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Reaction_Mechanism Reactant1 4-Chloro-2-nitroaniline Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant1->Intermediate Nucleophilic Attack Reactant2 Ethylene Glycol + Base Reactant2->Intermediate Product This compound Intermediate->Product Elimination of Cl-

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-chloro-2-nitroaniline

  • Ethylene glycol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitroaniline (1 equivalent) in a minimal amount of DMSO or DMF.

  • Addition of Reagents: Add ethylene glycol (1.5 - 2 equivalents) to the solution. While stirring, add powdered potassium hydroxide or sodium hydroxide (1.2 equivalents) portion-wise. Caution: The addition of the base may be exothermic.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Substrate: The aromatic ring is not sufficiently activated towards nucleophilic attack. 2. Weak Base: The base is not strong enough to deprotonate ethylene glycol effectively. 3. Low Reaction Temperature: The activation energy for the reaction is not being met. 4. Poor Quality Reagents: Degradation or impurities in starting materials.1. Ensure the starting material is 4-chloro-2-nitroaniline. The nitro group is essential for activation.[1] 2. Use a stronger base like potassium hydroxide, which is more soluble in organic solvents than sodium hydroxide. 3. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition by TLC. 4. Check the purity of your starting materials and consider purification if necessary.
Formation of Side Products 1. Dialkylation: The product reacts further with another molecule of 4-chloro-2-nitroaniline. 2. Reaction with Solvent: The solvent (if protic) may compete with ethylene glycol as the nucleophile. 3. Decomposition: High temperatures can lead to the degradation of starting materials or product.1. Use a larger excess of ethylene glycol to favor the formation of the desired mono-alkoxylated product. 2. Use aprotic polar solvents like DMSO or DMF.[3] 3. Carefully control the reaction temperature and avoid prolonged heating once the reaction is complete.
Difficult Purification 1. Polar Impurities: Unreacted ethylene glycol and base residues can complicate purification. 2. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging.1. Thoroughly wash the organic layer with water and brine during the work-up to remove water-soluble impurities. 2. Optimize your column chromatography conditions. Consider using a different solvent system or a different stationary phase. Recrystallization from a suitable solvent system can also be an effective purification method.

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Sources

Identifying side products in the synthesis of 2-(4-Amino-3-nitrophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Amino-3-nitrophenoxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic process effectively. We will delve into the common challenges, particularly the identification and mitigation of side products, to ensure the highest purity and yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

The most prevalent side reaction is the alkylation of the amino group instead of the intended phenolic oxygen. The starting material, 4-amino-3-nitrophenol, possesses two nucleophilic sites: the phenoxide (formed after deprotonation) and the exocyclic amine. This competition between O-alkylation (desired) and N-alkylation (side product) is a classic challenge in Williamson ether synthesis involving substrates with multiple nucleophilic centers.[1] The reaction conditions, particularly the choice of base and solvent, play a critical role in directing the selectivity.

Q2: I'm observing a significant amount of an isomeric impurity by LC-MS. What is it likely to be?

If you are observing an impurity with the same mass-to-charge ratio (m/z) as your desired product, it is almost certainly the N-alkylated isomer, 2-((4-hydroxy-2-nitrophenyl)amino)ethanol . This occurs when the amino group acts as the nucleophile, attacking the electrophilic carbon of your ethanol source. Its formation is often favored by less sterically hindered conditions and can be influenced by the pKa of the two nucleophilic groups.

Q3: My reaction yield is consistently low, with a significant amount of unreacted 4-amino-3-nitrophenol remaining. What are the likely causes?

Low conversion can stem from several factors:

  • Insufficient or Inappropriate Base: The phenolic proton must be fully deprotonated to form the more nucleophilic phenoxide. Weak bases or stoichiometric insufficiency will result in unreacted starting material.

  • Reaction Temperature and Time: The Williamson ether synthesis can be slow, especially with less reactive alkylating agents.[1] Insufficient heating or reaction time will lead to incomplete conversion. However, excessively high temperatures can promote elimination side reactions.[1][2]

  • Purity of Reagents: Moisture in your solvent or starting materials can quench the base, effectively reducing its molar equivalents and hindering the reaction.

Q4: How can I purify my final product away from the side products?

Standard purification techniques such as recrystallization or column chromatography are effective.[3][4] Given the polarity differences between the desired O-alkylated product and the potentially more polar N-alkylated isomer (due to the free phenolic hydroxyl group), silica gel column chromatography is a reliable method for separation. A gradient elution system, for example, with ethyl acetate and hexane, can provide good resolution.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section provides a problem-oriented approach to common issues encountered during the synthesis.

Problem 1: My TLC/HPLC shows two major spots with very close Rf/retention times.

Likely Cause: You are likely seeing the desired O-alkylated product and the N-alkylated isomer. Their structural similarity can lead to similar chromatographic behavior.

Troubleshooting Steps:

  • Confirm Identity with Mass Spectrometry: The most definitive initial step is to analyze the spots/peaks by LC-MS. Both isomers will have the same molecular weight, confirming the presence of an isomeric mixture.

  • Utilize 2D NMR Spectroscopy: While 1H NMR will show distinct spectra for each isomer, definitive assignment can be challenging. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable here. For the desired O-alkylated product, you will observe a correlation between the protons of the ethoxy side chain (-O-CH2-CH2-OH) and the aromatic carbon attached to the ether oxygen (C4). For the N-alkylated isomer, the correlation will be to the carbon attached to the nitrogen (C1).

  • Optimize Reaction Selectivity:

    • Choice of Base: Using a stronger, bulkier base can sterically favor deprotonation of the more accessible phenolic hydroxyl group over the amino group.

    • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation, leaving a more reactive "naked" anion.[5] This can enhance the reactivity of the phenoxide.

Problem 2: My crude product contains a low molecular weight impurity, and the yield is lower than expected at high temperatures.

Likely Cause: This points to an elimination side reaction of your alkylating agent (e.g., 2-chloroethanol).[1][6] Under basic conditions and elevated temperatures, 2-chloroethanol can undergo E2 elimination to form ethylene oxide, which is volatile and can be lost from the reaction mixture.

Troubleshooting Steps:

  • Moderate Reaction Temperature: Avoid excessive heating. While heat is required to drive the reaction, temperatures should be carefully controlled. A good starting point is 50-80 °C, monitoring by TLC or HPLC to find the optimal balance between reaction rate and side product formation.[1]

  • Choice of Alkylating Agent: If elimination is a persistent issue, consider using an alkylating agent with a better leaving group that requires milder conditions, such as 2-bromoethanol or an ethylenesulfonate derivative.

Key Side Product Analysis

The table below summarizes the key potential side products, their structures, and methods for their identification.

Side Product NameStructureMolecular Weight ( g/mol )Identification MethodMitigation Strategy
N-Alkylated Isomer 2-((4-hydroxy-2-nitrophenyl)amino)ethanol198.17LC-MS (same M.W. as product), 2D NMR (HMBC)Use of appropriate base/solvent to favor O-alkylation.
Dialkylated Product N-(2-hydroxyethyl)-N-(4-((2-hydroxyethyl)oxy)-2-nitrophenyl)amine242.23LC-MS (M+44), NMR (presence of two ethoxy chains)Use stoichiometric control of the alkylating agent.
Unreacted Starting Material 4-Amino-3-nitrophenol154.12TLC, HPLC, LC-MSEnsure sufficient base, adequate reaction time/temperature.

Visualizing the Reaction Pathways

The following diagram illustrates the desired O-alkylation pathway versus the competing N-alkylation side reaction.

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Products 4-Amino-3-nitrophenol 4-Amino-3-nitrophenol Phenoxide_Anion Phenoxide Anion (Nucleophile) 4-Amino-3-nitrophenol->Phenoxide_Anion Deprotonation (O-site) Amine Amine (Nucleophile) 4-Amino-3-nitrophenol->Amine Potential N-site Nucleophile Base Base 2-Chloroethanol 2-Chloroethanol O_Alkylated Desired Product: This compound 2-Chloroethanol->O_Alkylated N_Alkylated Side Product: 2-((4-hydroxy-2-nitrophenyl)amino)ethanol 2-Chloroethanol->N_Alkylated Phenoxide_Anion->O_Alkylated SN2 Attack (O-Alkylation) Amine->N_Alkylated SN2 Attack (N-Alkylation)

Caption: Competing O- vs. N-alkylation pathways.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Materials: 4-amino-3-nitrophenol, 2-chloroethanol, potassium carbonate (anhydrous), Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a stirred solution of 4-amino-3-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Heat the mixture to 60-70 °C for 30 minutes to ensure complete formation of the phenoxide.

    • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

    • Maintain the temperature at 70-80 °C and monitor the reaction progress by TLC or HPLC (typically 4-6 hours).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • The precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Analytical Characterization Workflow

This workflow outlines a systematic approach to identifying unknown impurities.

G A Crude Reaction Mixture B TLC / HPLC Analysis A->B C Single Major Spot/Peak? B->C Yes E Multiple Spots/Peaks? B->E No D Proceed to Purification C->D F LC-MS Analysis E->F G Identify Molecular Weights of Impurities F->G H Compare M.W. to Expected Side Products G->H I Isolate Impurity (Prep-HPLC/Column) H->I Unknown M.W. K Optimize Reaction Conditions H->K Known M.W. J Structural Elucidation (NMR, IR) I->J J->K

Caption: Workflow for impurity identification.

References

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.
  • SciSpace. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Retrieved January 23, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved January 23, 2026, from [Link]

  • SIELC Technologies. (2018). 2-(4-Amino-3-nitroanilino)ethanol. Retrieved January 23, 2026, from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process of preparing 4-amino-3-nitro phenol.
  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis? Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved January 23, 2026, from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]

  • MDPI. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved January 23, 2026, from [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of an aminoalcohol.
  • ResearchGate. (2025). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4- naphthoquinones: A new and general colorimetric test for resin-bound amines. Retrieved January 23, 2026, from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025). Analysis and impurity identification in pharmaceuticals. Retrieved January 23, 2026, from [Link]

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Technical Support Center: Storage and Handling of 2-(4-Amino-3-nitrophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Amino-3-nitrophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to prevent degradation during storage.

Introduction: Understanding the Instability of this compound

This compound is a molecule possessing functional groups that render it susceptible to degradation. The aromatic amine and nitro groups, along with the phenoxy ethanol structure, can be affected by environmental factors such as light, oxygen, and temperature. The electron-withdrawing nature of the nitro group can make the aromatic ring resistant to oxidative degradation, but the amino group is prone to oxidation, which can lead to coloration and the formation of impurities.[1] This guide will help you navigate these challenges and maintain the quality of your stored compound.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has changed color from yellow/light brown to a darker brown/reddish color. What does this indicate?

A color change is a primary indicator of degradation. This is likely due to the oxidation of the aromatic amine group, which can form colored quinone-imine or phenoxazinone structures.[2][3] You should verify the purity of the compound using a suitable analytical method, such as HPLC, before use.

Q2: What are the ideal short-term and long-term storage temperatures for this compound?

For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable to minimize the rate of potential degradation reactions.[4][5]

Q3: Is it necessary to store this compound under an inert atmosphere?

Yes, for long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[6][7] This displaces oxygen and prevents oxidative degradation of the amino group.

Q4: Can I store solutions of this compound? If so, what solvent should I use and for how long?

Storing solutions is generally not recommended for long periods. If you must, use a dry, aprotic solvent and store at low temperatures (-20°C or -80°C) in a tightly sealed container, protected from light. Aromatic amines have shown instability in certain aqueous and acidic solutions.[8][9] The stability in your specific solvent system should be validated if the solution is to be stored for an extended period.

Q5: How does light exposure affect the stability of this compound?

Nitroaromatic compounds can be susceptible to photodegradation.[10][11] Exposure to UV or even ambient light can provide the energy to initiate degradation pathways. Therefore, it is crucial to store the compound in an amber vial or a container that is otherwise protected from light.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Your chromatogram shows additional peaks that were not present in the initial analysis of the compound.

  • Probable Cause: Degradation has occurred, leading to the formation of impurities. The primary degradation pathways are likely oxidation of the amino group and potentially photodegradation.

  • Investigative Steps:

    • Review Storage Conditions: Check if the compound was exposed to light, air, or elevated temperatures.

    • Analyze Degradation Products: If possible, use mass spectrometry to identify the molecular weights of the impurity peaks. This can provide clues about the degradation mechanism (e.g., an increase in mass might suggest oxidation).

  • Solution:

    • If degradation is minor, you may be able to repurify the compound, for example, by recrystallization or column chromatography.

    • If degradation is significant, it is best to discard the batch and obtain a fresh supply.

    • Implement the recommended storage protocols outlined below to prevent future occurrences.

Issue 2: Poor Solubility or Incomplete Dissolution
  • Symptom: The compound does not dissolve completely in a solvent in which it was previously soluble.

  • Probable Cause: Degradation products, particularly polymers formed from the oxidation of aminophenols, can be less soluble than the parent compound.[2]

  • Investigative Steps:

    • Visual Inspection: Examine the undissolved material. Is it a different color or texture?

    • Analytical Confirmation: Analyze a filtered sample of the supernatant by HPLC to confirm the presence of the parent compound and any soluble impurities.

  • Solution:

    • Attempt to dissolve the material with sonication or gentle heating, but be aware that heating can accelerate further degradation.

    • If insolubility persists, it is a strong indicator of significant degradation, and the material should not be used.

Issue 3: Inconsistent Experimental Results
  • Symptom: You observe variability in your experimental outcomes when using different aliquots of the same batch of this compound.

  • Probable Cause: Inhomogeneous degradation within the stored sample. This can happen if the container was not properly sealed, allowing for localized degradation where the compound was exposed to air.

  • Investigative Steps:

    • Sampling and Analysis: Take samples from different parts of the container (e.g., top and bottom) and analyze them separately by HPLC to assess purity.

  • Solution:

    • If inhomogeneity is confirmed, it is best to discard the entire batch.

    • For future storage, consider aliquoting the compound into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.

Visualizing Degradation Pathways and Prevention

The following diagrams illustrate the potential degradation pathways and the recommended workflow for preventing them.

cluster_degradation Potential Degradation Pathways A This compound B Oxidized Intermediates (e.g., Quinone-imine) A->B O2 (Air) D Photodegradation Products A->D Light (UV/Visible) C Polymeric Degradation Products B->C Polymerization

Caption: Potential degradation pathways for this compound.

cluster_workflow Recommended Storage Workflow Receive Receive Compound Aliquot Aliquot into Amber Vials Receive->Aliquot Inert Backfill with Inert Gas (N2 or Ar) Aliquot->Inert Seal Seal Tightly Inert->Seal Store Store at ≤ -20°C Seal->Store QC Perform Quality Control (e.g., HPLC) Before Use Store->QC

Caption: Recommended workflow for the proper storage of this compound.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature Long-term: ≤ -20°CShort-term: 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the amino group.[6][7]
Light Protect from light (use amber vials)Prevents photodegradation.[5][11]
Container Tightly sealed, airtight vialsPrevents exposure to moisture and oxygen.
Aliquoting Store in single-use aliquotsMinimizes repeated exposure of the bulk material to ambient conditions.

Experimental Protocols

Protocol 1: Proper Storage of this compound

Objective: To properly store this compound to ensure its long-term stability.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Source of dry nitrogen or argon gas

  • Schlenk line or glove box (optional, but recommended)

  • Spatula

  • Analytical balance

Procedure:

  • If not already working in a glove box, ensure the working area is dry and has low humidity.

  • Weigh the desired amount of this compound and aliquot it into pre-labeled amber glass vials.

  • Gently flush the headspace of each vial with a stream of dry nitrogen or argon for 15-30 seconds to displace any air.

  • Immediately and tightly seal the vials with the PTFE-lined caps.

  • For an extra layer of protection, you can wrap the cap-vial interface with parafilm.

  • Place the sealed vials in a freezer at ≤ -20°C for long-term storage.

  • Maintain a detailed log of the storage date and conditions.

Protocol 2: Quality Control Analysis by HPLC

Objective: To assess the purity of this compound and detect any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • HPLC-grade formic acid or phosphoric acid

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

1. Standard and Sample Preparation:

  • Accurately weigh and prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., MeCN/water mixture).

  • Prepare a solution of the stored sample at the same concentration.

2. HPLC Method:

  • A reverse-phase HPLC method is suitable for analyzing this compound.[12][13]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).

  • Injection Volume: 10 µL

3. Analysis:

  • Inject the reference standard to determine the retention time of the pure compound.

  • Inject the stored sample.

  • Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the sample chromatogram indicates degradation.

  • Purity can be calculated based on the relative peak areas.

References

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Smets, B. F., Riefler, R. G., & Wackett, L. P. (1995). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Bioengineering, 46(3), 277-287. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Mendieta, J., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Electrochimica Acta, 48(10), 1321-1330. [Link]

  • Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). DTIC. [Link]

  • Kirschner, S., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 37(1), 154-166. [Link]

  • Kapusta, I., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 28(8), 3560. [Link]

  • PubChem. (n.d.). Phenoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. (n.d.). Journal of Visualized Experiments. [Link]

  • A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. (n.d.). LabManager. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Mrázková, M., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Methods for manufacturing phenoxyethanol. (2020). Google Patents.
  • Valentin-Blasini, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4019. [Link]

  • Chen, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748-753. [Link]

  • a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO)... (n.d.). ResearchGate. Retrieved from [Link]

  • de Souza, A. C. B., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Chemosphere, 251, 126402. [Link]

  • Ali, A., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 484. [Link]

  • Kirschner, S., et al. (2020). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]

  • 2-(4-Amino-3-nitroanilino)ethanol. (2018). SIELC Technologies. Retrieved from [Link]

  • Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). (2007). European Commission. Retrieved from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. Retrieved from [Link]

  • Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. (2023). Organic Letters. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). Molecules. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). PubMed. [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]

  • Study of OH-initiated degradation of 2-aminoethanol. (2014). ResearchGate. [Link]

  • NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. (n.d.). AMS Dottorato. [Link]

  • Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. (2022). Molecules. [Link]

  • 3 ways to troubleshoot biochemistry analyzer reagent interference. (n.d.). Seamaty. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). ResearchGate. [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). PubMed. [Link]

  • Inert gas. (n.d.). Wikipedia. Retrieved from [Link]

  • Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. (2021). Frontiers in Chemistry. [Link]

  • Ethanol, 2-[(4-amino-2-nitrophenyl)amino]-. (n.d.). EPA Substance Registry Services. [Link]

  • Preparation process of phenoxyethanol serving as raw material for cosmetics. (n.d.).
  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Study of OH-initiated degradation of 2-aminoethanol. (2014). ResearchGate. [Link]

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Section 1: Frequently Asked Questions - Understanding Your Crude Material

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Purifying 2-(4-Amino-3-nitrophenoxy)ethanol

Welcome to the technical support center for the purification of this compound (ANPE). As a key intermediate in pharmaceutical synthesis, achieving high purity of ANPE is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting protocols to address common challenges encountered during the purification process.

This section addresses the foundational knowledge required before selecting a purification strategy. Understanding the nature of your crude product and the likely impurities is the first step toward a successful purification.

Q1: What are the common impurities in crude this compound and what is their origin?

A1: The impurity profile of crude ANPE is intrinsically linked to its synthesis route. A common synthetic pathway involves the reaction of 4-amino-3-nitrophenol with a 2-haloethanol (like 2-chloroethanol) under basic conditions (a Williamson ether synthesis).

Based on this, the primary impurities typically fall into four categories:

  • Unreacted Starting Materials: The most common impurity is residual 4-amino-3-nitrophenol. Its presence indicates an incomplete reaction.

  • Side-Reaction Byproducts:

    • O-Alkylation vs. N-Alkylation: While the phenoxide is more nucleophilic, some N-alkylation on the amino group can occur, leading to isomeric impurities.

    • Di-alkylation: Reaction at both the hydroxyl and amino groups can generate more complex byproducts.

  • Related Impurities from Starting Materials: Commercial 4-amino-3-nitrophenol may contain related substances like p-aminophenol or other isomers which can carry through the synthesis.[1]

  • Degradation Products: Aromatic nitro compounds and amines can be sensitive to heat and light, potentially leading to decomposition products, often appearing as colored impurities.

Q2: What analytical techniques are essential for assessing the purity of my ANPE sample?

A2: A multi-faceted analytical approach is crucial for robust purity assessment. Relying on a single technique can lead to an incomplete picture.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds like ANPE.[2] A reverse-phase method (e.g., using a C18 column with a mobile phase of acetonitrile and water) is typically effective for separating ANPE from its closely related impurities.[3]

  • Gas Chromatography (GC): GC is the preferred method for detecting and quantifying residual solvents from the reaction or initial workup (e.g., ethanol, isopropanol, DMF).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation of your desired product and can help identify the structures of unknown impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is invaluable for identifying the molecular weights of unknown impurity peaks, providing crucial clues to their identity.[2]

Section 2: Purification Strategy Selection

The choice of purification method depends heavily on the scale of your experiment and the nature of the impurities identified in your analysis.

Q3: How do I choose the best primary purification method for my crude product?

A3: The optimal method balances purity requirements, yield, cost, and scalability. The following decision workflow can guide your choice.

Purification_Strategy start Start: Crude ANPE Sample check_purity Assess Purity via HPLC (Is Purity >95%?) start->check_purity check_impurities Identify Impurity Type (Are impurities mainly starting materials or colored byproducts?) check_purity->check_impurities No recrystallize Primary Method: Recrystallization check_purity->recrystallize Yes column Primary Method: Column Chromatography check_impurities->column No (Complex mixture of non-ionizable impurities) acid_base Consider Pre-Purification: Acid-Base Extraction check_impurities->acid_base Yes final_product High-Purity ANPE (>99.5%) recrystallize->final_product column->final_product acid_base->column Followed by...

Caption: Decision workflow for selecting a purification method.

  • Recrystallization: This is the most efficient and scalable method if your crude product has a purity of >95% and the impurities have different solubility profiles. It is excellent for removing small amounts of starting materials and colored byproducts.

  • Column Chromatography: This is the method of choice for complex mixtures where impurities are structurally similar to the product or when purity is below 95%. While effective, it is less scalable and more solvent-intensive than recrystallization.[4]

  • Acid-Base Extraction: This is a powerful workup or pre-purification technique. Because ANPE has a basic amino group, it can be selectively extracted into an acidic aqueous phase, leaving non-basic impurities behind in an organic layer.[5]

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain in solution.[6]

Q4: My product is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound comes out of solution as a liquid instead of a solid crystal lattice.

Causality & Troubleshooting Steps:

  • Excessive Supersaturation: You may be cooling the solution too quickly.

    • Solution: Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature). Slow cooling is essential for forming a proper crystal lattice.

  • Inappropriate Solvent Polarity: The solvent may be too "good" or too "poor."

    • Solution: Add a small amount of a co-solvent. If your primary solvent is polar (like ethanol), add a small amount of a less polar co-solvent (like toluene) dropwise to the hot solution until it just starts to become cloudy, then add a drop of the primary solvent to clarify. This adjusts the polarity to a more favorable range.

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Solution: If slow cooling and co-solvents fail, the impurity level may be too high for recrystallization alone. Consider a pre-purification step like an acid-base wash or a quick filtration through a small plug of silica gel before attempting recrystallization again.

Q5: The purity of my recrystallized ANPE is still below 99%. How can I improve it?

A5: This indicates that impurities are co-precipitating with your product.

Causality & Troubleshooting Steps:

  • Insufficient Solvent Volume: Using the absolute minimum amount of solvent can cause impurities to crash out along with the product upon cooling.

    • Solution: After dissolving your crude product in a minimal amount of hot solvent, add an extra 5-10% volume of hot solvent.[7] This ensures that minor impurities remain in the "mother liquor" upon cooling.

  • Occlusion of Impurities: Crystals formed too quickly can trap mother liquor (containing impurities) within the crystal lattice.

    • Solution: Ensure slow, undisturbed cooling. After the initial crystallization, consider a "digestion" step: gently reheat the crystalline slurry to a temperature just below the boiling point and hold for 30 minutes before cooling again. This allows for the dissolution of smaller, less pure crystals and the growth of larger, higher-purity crystals.

  • Poor Washing Technique: Residual mother liquor on the surface of the crystals is a common source of contamination.

    • Solution: When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will redissolve some of your product, reducing the yield.

Experimental Protocol: Optimized Recrystallization of ANPE
  • Solvent Selection: Screen solvents for suitability. Ethanol is often a good starting point.[6] The ideal solvent should fully dissolve ANPE when boiling but show low solubility at 0-5 °C.

SolventSolubility (Hot)Solubility (Cold)Comments
EthanolHighLowGood choice, often yields high-quality crystals.
IsopropanolHighLowSimilar to ethanol, can be a good alternative.
Ethyl AcetateModerateVery LowMay require larger volumes, but good for purity.
WaterLowVery LowUnsuitable as a primary solvent but can be used as an anti-solvent with a miscible organic solvent like ethanol.
  • Dissolution: Place the crude ANPE (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., start with 20-25 mL) in portions until the solid is fully dissolved at the boiling point.[7]

  • Decolorization (Optional): If the solution is dark, add a small amount of activated charcoal and boil for 2-3 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with two small portions of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Section 4: Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[4]

Q6: My compound is streaking/tailing on the silica gel column, leading to poor separation. What's wrong?

A6: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The free amino group interacts strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.

Causality & Troubleshooting Steps:

  • Acid-Base Interaction: The amine "sticks" to the silica.

    • Solution 1 (Base Additive): Add a small amount of a volatile competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v).[8][9] The TEA will preferentially interact with the acidic sites on the silica, allowing your ANPE to travel through the column with much-improved peak shape.

    • Solution 2 (Use a Different Stationary Phase): If tailing persists, switch to a less acidic stationary phase like alumina (basic or neutral grade) or a deactivated reverse-phase silica.

Q7: I'm seeing poor separation between ANPE and a key impurity. How can I improve the resolution?

A7: Poor resolution means the mobile phase is not effectively differentiating between your product and the impurity.

Causality & Troubleshooting Steps:

  • Incorrect Mobile Phase Polarity: The eluent may be too strong (polar), causing all compounds to elute quickly together, or too weak (non-polar), causing long retention times with broad peaks.

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for ANPE. A typical starting mobile phase for a compound of this polarity would be a mixture of hexane and ethyl acetate. If that is not polar enough, switch to dichloromethane and methanol.

  • Column Overloading: Too much crude material was loaded onto the column.

    • Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.

  • Improper Loading Technique: Loading the sample in a large volume of strong solvent will ruin the separation before it even begins.

    • Solution: Dissolve the crude material in a minimal amount of a strong solvent (like DCM or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder ("dry loading"). This dry-loaded sample can then be carefully added to the top of the column, ensuring a tight starting band.

Workflow Diagram: Troubleshooting Column Chromatography

Column_Troubleshooting start Problem Observed problem_tailing Peak Tailing / Streaking? start->problem_tailing problem_separation Poor Separation? problem_tailing->problem_separation No solution_base Add 0.5% Triethylamine to Mobile Phase problem_tailing->solution_base Yes solution_polarity Adjust Mobile Phase Polarity (Aim for Rf ~0.3 on TLC) problem_separation->solution_polarity Yes end Improved Separation solution_base->end solution_loading Reduce Sample Load & Use Dry Loading Technique solution_polarity->solution_loading solution_gradient Switch from Isocratic to Gradient Elution solution_loading->solution_gradient solution_gradient->end

Caption: Troubleshooting flowchart for common column chromatography issues.

References

  • Scientific Committee on Consumer Products (SCCP). (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). European Commission. [Link]

  • SIELC Technologies. (2018). Separation of 2-(4-Amino-3-nitroanilino)ethanol on Newcrom R1 HPLC column. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]

  • YouTube. (2013). How to Carry Out a Recrystallization. [Link]

  • Google Patents. CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.
  • Google Patents.
  • IJRAR. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]

  • Google Patents.
  • SciSpace. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. [Link]

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Stability studies of 2-(4-Amino-3-nitrophenoxy)ethanol in different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Amino-3-nitrophenoxy)ethanol. This guide is designed to provide in-depth technical assistance for navigating the complexities of pH stability studies for this compound. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and robust protocols to ensure the integrity and success of your stability assessments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What are the key structural features of this compound that may influence its stability at different pH values?

A1: The stability of this compound is primarily influenced by three key structural features: the aromatic nitro group, the primary amino group, and the ether linkage. The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic attack, particularly at higher pH. The primary amino group can undergo protonation at acidic pH, altering the molecule's electronic properties and potentially influencing its degradation pathway. The ether linkage may be susceptible to hydrolysis, especially under extreme pH and temperature conditions.

Q2: What are the expected degradation pathways for this compound under acidic and basic conditions?

A2: While specific experimental data for this molecule is limited, based on its structure, the following degradation pathways are plausible:

  • Acidic Conditions: Under acidic conditions, hydrolysis of the ether linkage is a potential degradation pathway, which would yield 4-amino-3-nitrophenol and ethylene glycol. The amino group will be protonated, which may slightly stabilize the molecule against electrophilic attack but could influence the hydrolysis of the ether linkage.

  • Basic Conditions: In alkaline solutions, the molecule is likely to be less stable. Potential degradation pathways include hydrolysis of the ether linkage, which can be accelerated by hydroxide ions. Additionally, nitroaromatic compounds can undergo reduction to form corresponding amines, although this is more common under reducing conditions, it can sometimes be observed during forced degradation studies. The presence of the amino group might also lead to oxidative degradation pathways, especially in the presence of light and oxygen.

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for monitoring the degradation of this compound.[1] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.[2] UV detection is suitable due to the chromophoric nature of the molecule. The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Q4: According to ICH guidelines, what are the recommended stress conditions for forced degradation studies of a new chemical entity like this compound?

A4: The ICH Q1A(R2) guideline suggests that forced degradation studies should be conducted to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3][4] The recommended stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 50-70°C).[5]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[5]

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 60-80°C).

  • Photostability: Exposing the drug substance to light, as described in ICH Q1B.

The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are generated in sufficient quantities for detection and characterization without completely degrading the parent compound.[6][7]

II. Troubleshooting Guides

This section provides practical solutions to common problems encountered during the pH stability testing of this compound.

A. HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Interaction of the basic amino group with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload.- Use a base-deactivated column or an end-capped C18 column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amino group.- Reduce the injection volume or sample concentration.
Shifting retention times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the column performance with a standard and replace if necessary.[8]
Appearance of extraneous peaks - Contamination from solvents, glassware, or the sample matrix.- Carryover from previous injections.- Use high-purity solvents and thoroughly clean all glassware.- Implement a robust needle wash protocol in the autosampler method.[9]
Poor resolution between parent peak and degradation products - Suboptimal mobile phase composition or gradient.- Inappropriate column chemistry.- Optimize the mobile phase composition (organic modifier, buffer concentration, pH).- Try a different column with a different stationary phase (e.g., phenyl-hexyl).- Adjust the gradient slope for better separation.
B. Experimental Design and Execution Issues
Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions - Stress conditions are too mild.- The compound is highly stable under the tested conditions.- Increase the temperature, concentration of the stressor (acid/base), or duration of the study.[5] - If no degradation is seen even under harsh conditions, it indicates high stability.
Too much degradation (>20%) - Stress conditions are too harsh.- Reduce the temperature, concentration of the stressor, or the duration of the study.[6][7]
Poor mass balance - Some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore).- Degradation products are adsorbing to the container.- Use a mass spectrometer (LC-MS) to identify any non-UV active degradation products.- Use inert sample containers (e.g., silanized glass vials).
Inconsistent results between replicate experiments - Inaccurate preparation of solutions.- Variability in experimental conditions (e.g., temperature fluctuations).- Use calibrated pipettes and balances for solution preparation.- Ensure tight control over experimental parameters like temperature and time.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a pH stability study of this compound.

A. Preparation of Buffer Solutions and Sample Solutions
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12). Use buffers that are compatible with HPLC analysis, such as phosphate or acetate buffers.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

B. Forced Degradation Study Protocol
  • Acid Hydrolysis:

    • To a known volume of the working solution at a neutral pH, add an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[5]

  • Base Hydrolysis:

    • To a known volume of the working solution at a neutral pH, add an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[5]

  • Neutral Hydrolysis:

    • Incubate the working solution in a neutral buffer (e.g., pH 7) at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points for HPLC analysis.

C. HPLC Analysis
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical starting point could be:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of around 220 nm or a higher wavelength where the nitroaromatic structure absorbs may be appropriate.[2]

  • Injection Volume: 10-20 µL.

D. Data Analysis
  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time zero).

  • Identify and quantify the major degradation products.

  • Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation kinetics (e.g., first-order or zero-order).

  • Calculate the degradation rate constant (k) and the half-life (t½) at each pH.

IV. Visualizations

A. Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Organic Solvent) prep_working Prepare Working Solutions (Dilute stock in each buffer) prep_stock->prep_working prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) prep_buffers->prep_working acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_working->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_working->base neutral Neutral Hydrolysis (pH 7 Buffer, 60°C) prep_working->neutral sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis (RP-C18, Gradient Elution) neutralize->hplc data Data Analysis (% Degradation, Kinetics) hplc->data

Caption: Workflow for pH Stability Study of this compound.

B. Potential Degradation Pathways

G cluster_acid Acidic Hydrolysis (H+) cluster_base Basic Hydrolysis (OH-) parent This compound acid_prod1 4-Amino-3-nitrophenol parent->acid_prod1 Ether Cleavage base_prod1 4-Amino-3-nitrophenol parent->base_prod1 Ether Cleavage acid_prod2 Ethylene Glycol base_prod2 Ethylene Glycol

Sources

Technical Support Center: A Guide to Minimizing Byproduct Formation in the Amination of Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of aminophenols from nitrophenols. The conversion of a nitro group to an amino group is a cornerstone of aromatic chemistry, pivotal in synthesizing key intermediates for pharmaceuticals, dyes, and advanced materials.[1] However, this seemingly straightforward reduction is often complicated by a variety of side reactions that can impact yield, purity, and product stability.

This document provides in-depth, field-proven insights into common challenges, presenting troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind byproduct formation and offer robust, self-validating protocols to enhance the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick operational overview.

Q1: What are the primary industrial methods for converting nitrophenols to aminophenols? The two most prevalent methods are catalytic hydrogenation and chemical reduction.[1]

  • Catalytic Hydrogenation: This is often the method of choice for producing 2- and 3-aminophenol.[1] It involves reacting the nitrophenol with hydrogen gas in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C), Platinum (Pt), or Nickel (Ni).[2] This method is known for high efficiency and cleaner reaction profiles.

  • Chemical Reduction (e.g., Béchamp reduction): This classic method uses a metal, typically iron, in an acidic medium (like hydrochloric acid).[3] It is a robust and cost-effective method, though it can generate significant metal waste.

Q2: What are the most common byproducts I should anticipate? Byproduct profiles depend heavily on the starting material, reaction method, and conditions. Key byproducts include:

  • Deoxygenated products: Aniline can be formed via hydrogenolysis of the hydroxyl group, particularly during the reduction of p-nitrophenol.[4]

  • Condensation/Oxidation Products: Aminophenols, especially the ortho-isomer, are highly reactive and can undergo self-condensation or oxidation to form colored impurities like phenoxazinones.[1][5] The final aminophenol product can also degrade in the presence of air.[1]

  • Incomplete Reduction Intermediates: Azoxy, azo, and hydroxylamine derivatives can be present if the reaction does not go to completion. The rearrangement of an intermediate, phenylhydroxylamine, is a key step in some synthetic routes.[5]

  • Solvent/Reagent-Derived Byproducts: Certain reducing agents can generate their own unique byproducts. For example, using sodium borohydride (NaBH₄) can unexpectedly lead to the formation of 1,4-benzoquinone, hydroquinone, and phenol.[6]

Q3: My final aminophenol product is pink/purple/brown. What causes this discoloration and how can I prevent it? This is almost always due to the oxidation of your aminophenol product.[1] Aminophenols are sensitive to air and light, and even trace amounts of oxidized impurities can impart significant color.[5] To prevent this:

  • Inert Atmosphere: Conduct the reaction, work-up, and purification steps under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete.

  • Proper Storage: Store the final, purified product under an inert gas, protected from light, and at a low temperature.

Q4: How can I improve the chemo- and regioselectivity of my reduction? Selectivity is controlled by the interplay of the catalyst, reducing agent, and reaction conditions.

  • Catalyst Choice: For catalytic hydrogenation, the choice of metal and support is critical. For example, the selectivity for p-aminophenol from nitrobenzene can decrease with higher Platinum concentrations.[4] Bimetallic catalysts are also explored to enhance selectivity.[1]

  • Reaction Conditions: Fine-tuning temperature, pressure, and pH can significantly influence the reaction pathway. For instance, in acidic media, the reduction of nitrobenzene favors the formation of aminophenols via a hydroxylamine intermediate.[5]

  • Selective Reagents: For substrates with multiple nitro groups, specific reagents like sodium sulfide can be used for the selective reduction of one group over another.[3]

Part 2: Troubleshooting Guides & In-Depth Scenarios

This section provides detailed troubleshooting for specific experimental issues.

Issue 1: Significant Formation of Deoxygenated Byproducts (e.g., Aniline)

Q: My goal is p-aminophenol, but I'm seeing a high percentage of aniline in my crude product. What is causing the loss of the hydroxyl group, and how can I suppress this side reaction?

A: The formation of aniline from nitrophenol is a result of a competing reaction pathway known as hydrogenolysis, where the C-OH bond is cleaved and replaced with a C-H bond. This is particularly prevalent in catalytic hydrogenation under harsh conditions.

Causality: Hydrogenolysis of the phenolic C-OH bond is often catalyzed by the same metals used for nitro group reduction, especially palladium and platinum. The reaction is promoted by acidic conditions, higher temperatures, and elevated hydrogen pressure, which favor the protonation of the hydroxyl group, making it a better leaving group (as water).

Troubleshooting & Optimization Protocol:

  • Catalyst Selection:

    • Re-evaluate your catalyst: While Pd/C is common, it can be aggressive. Consider catalysts less prone to hydrogenolysis. Supported nickel or copper catalysts can offer different selectivity profiles.[2][7] For instance, CuO-nanoleaf/γ-Al2O3 has been shown to be effective for this transformation.[7]

    • Modify the support: The acidity of the support material can influence the reaction. Using a neutral support like barium sulfate (e.g., in Rosenmund-type catalysts) instead of acidic carbon can reduce hydrogenolysis.

  • Reaction Condition Optimization:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary.

    • Control Hydrogen Pressure: Use the minimum hydrogen pressure required for the reduction (e.g., starting at 1-4 atm).[3] High pressures can significantly increase the rate of hydrogenolysis.

    • Solvent Choice: The solvent can influence substrate-catalyst interaction. Protic solvents like ethanol or methanol are common, but exploring aprotic solvents like ethyl acetate or THF might alter the selectivity.

  • pH Control:

    • If the reaction is run in an acidic medium, consider neutralizing the acid post-reaction or running the hydrogenation in a neutral solvent system to minimize acid-catalyzed C-OH bond cleavage.

Workflow Diagram: Minimizing Aniline Byproduct

G start High Aniline Byproduct Detected cat Step 1: Modify Catalyst System start->cat cond Step 2: Adjust Reaction Conditions cat->cond If aniline is still high cat_opt1 Switch from Pd/C to Ni or Cu-based catalyst cat->cat_opt1 cat_opt2 Use a neutral support (e.g., BaSO4) cat->cat_opt2 ph Step 3: Control System pH cond->ph If aniline is still high cond_opt1 Lower H2 pressure (e.g., 1-4 atm) cond->cond_opt1 cond_opt2 Reduce reaction temperature cond->cond_opt2 cond_opt3 Screen alternative solvents (e.g., EtOAc) cond->cond_opt3 end Aniline Formation Minimized ph->end

Caption: Troubleshooting workflow for reducing aniline formation.

Issue 2: My Product Contains Byproducts from the Reducing Agent (NaBH₄)

Q: I am using NaBH₄ with a noble metal catalyst to reduce 4-nitrophenol. My analysis shows the formation of 1,4-benzoquinone (BQ), hydroquinone (HQ), and even phenol, in addition to my desired 4-aminophenol. Why is this happening?

A: This is a documented phenomenon where the reducing agent itself, or its intermediates, can participate in side reactions leading to undesired products. The reaction pathway is highly sensitive to pH and the concentration of NaBH₄.[6]

Causality: Spectroscopic studies have revealed that during the NaBH₄-mediated reduction of 4-nitrophenol, BQ, HQ, and phenol can form as final products alongside the expected 4-aminophenol.[6] The mechanism is believed to involve intermediates from NaBH₄ that facilitate the formation of BQ. This BQ is then converted to HQ in the basic medium of the reaction, which can subsequently form phenol in an acidic workup.[6]

Troubleshooting & Optimization Protocol:

  • Stoichiometry and pH Control (Critical):

    • Control NaBH₄ concentration: Use the minimum excess of NaBH₄ required to drive the reaction to completion. A large excess can promote side reactions.[8] The concentration of NaBH₄ is known to be a critical parameter.[6]

    • Maintain pH: The reaction medium's pH is interdependent with the byproduct formation.[6] Since the conversion of BQ to HQ occurs in basic media, carefully controlling the pH to be neutral or slightly acidic (if the catalyst allows) could suppress this pathway. Note that 4-nitrophenolate ions form in basic solution, which is often the starting point for these reductions.[8]

  • Consider Catalytic Transfer Hydrogenation (CTH):

    • Alternative Hydrogen Donors: CTH offers a powerful alternative to using NaBH₄ or high-pressure H₂ gas. In CTH, a stable organic molecule serves as the hydrogen source.

    • Protocol: Common hydrogen donors include formic acid, ammonium formate, or alcohols like isopropanol.[9] The reaction is still catalyzed by a metal (e.g., Pd/C) but often proceeds under milder conditions with a different byproduct profile.

Table 1: Comparison of Reducing Systems for 4-Nitrophenol

FeatureCatalytic Hydrogenation (H₂)NaBH₄ ReductionCatalytic Transfer Hydrogenation (CTH)
Hydrogen Source H₂ GasSodium BorohydrideOrganic Donor (e.g., Formic Acid)
Typical Catalyst Pd/C, Pt/C, NiAu, Ag, Pd nanoparticlesPd/C, Ru/C
Key Byproducts Aniline (from hydrogenolysis)Hydroquinone, Phenol, Benzoquinone[6]Dependent on H-donor, generally clean
Safety Concerns Flammable H₂ gas, high pressureVigorous reaction with water/acidFlammable solvents/reagents
Control Strategy Control T, P, catalyst choiceControl [NaBH₄] and pH[6]Choice of H-donor, catalyst
Issue 3: Low Yield or Stalled Reaction with Incomplete Reduction Intermediates

Q: My reaction seems to stop before all the nitrophenol is consumed, and I'm detecting intermediates like nitroso or azoxy compounds. How can I ensure the reaction goes to completion?

A: The reduction of a nitro group to an amine is a multi-step process involving several intermediates (nitroso, hydroxylamine). The accumulation of these intermediates indicates that a subsequent reduction step is kinetically slow under your current conditions.

Causality: The pathway is generally accepted as: Ar-NO₂ → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine) Condensation of the nitroso and hydroxylamine intermediates can also occur, leading to azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) byproducts. A stalled reaction points to an issue with catalyst activity, insufficient reducing agent, or suboptimal reaction conditions.

Troubleshooting & Optimization Protocol:

  • Verify Catalyst Activity:

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents.

    • Insufficient Loading: The catalyst-to-substrate ratio may be too low. Increase the catalyst loading (e.g., from 1 mol% to 5 mol% for Pd/C).[3]

    • Use a Fresh Catalyst: Catalysts, especially Pd/C, can lose activity over time if not stored properly. Use a fresh batch or a newly opened bottle.

  • Enhance Reducing Power:

    • Increase Hydrogen Pressure: For catalytic hydrogenation, increasing the H₂ pressure will increase the concentration of active hydrogen species on the catalyst surface, driving the reaction forward.

    • Add Reducing Agent: For chemical reductions, ensure you have a sufficient stoichiometric excess of the reducing agent (e.g., iron powder in Béchamp reduction).

  • Optimize Reaction Conditions:

    • Increase Temperature: Gently warming the reaction can overcome the activation energy barrier for the reduction of stubborn intermediates. Monitor carefully to avoid promoting side reactions like hydrogenolysis.

    • Improve Mass Transfer: Ensure vigorous stirring.[3] In a heterogeneous catalytic system, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Nitrophenol

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the nitrophenol derivative in a solvent like ethanol, methanol, or ethyl acetate.[3]

  • Inert Purge: Sparge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 1-5 mol% of 10% Palladium on Carbon.[3]

  • Hydrogenation: Seal the vessel, evacuate the inert gas, and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-4 atm) and stir the mixture vigorously.[3]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate contains the crude aminophenol.[3]

Process Flow Diagram: Complete Reduction of Nitrophenol

G cluster_0 Reaction Pathway cluster_1 Byproduct Formation cluster_2 Optimization Levers NP Ar-NO2 (Nitrophenol) NO Ar-NO (Nitroso) NP->NO NHOH Ar-NHOH (Hydroxylamine) NO->NHOH Azoxy Azoxy/Azo Compounds NO->Azoxy AP Ar-NH2 (Aminophenol) NHOH->AP NHOH->Azoxy Catalyst ↑ Catalyst Activity Catalyst->AP Drives reaction forward Pressure ↑ H2 Pressure Temp ↑ Temperature

Caption: Key intermediates and optimization levers in nitrophenol reduction.

References
  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • Zhang, L., et al. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved from [Link]

  • Eckert, C. A., & Lazzaroni, M. J. (1981). U.S. Patent No. 4,264,525. Washington, DC: U.S. Patent and Trademark Office.
  • Nguyen, T. V., et al. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. ResearchGate. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2026, January 22). Ahead of Print. ACS Publications. Retrieved from [Link]

  • Nguyen, T. V., et al. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. Retrieved from [Link]

  • Bogireddy, N. K. R., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. PubMed. Retrieved from [Link]

  • Joshi, H., et al. (2021). Process Design and Economics of Production of p-Aminophenol. arXiv. Retrieved from [Link]

  • Fu, Y., et al. (2017). Reduction of nitrophenols to aminophenols under concerted catalysis by Au/g-C3N4 contact system. Semantic Scholar. Retrieved from [Link]

  • Sudarsono, D., et al. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]

  • Bayer AG. (1978). U.S. Patent No. 4,115,652. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2025, August 7). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Nitrophenol Dye Precursors: Evaluating 2-(4-Amino-3-nitrophenoxy)ethanol Against Key Industry Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the selection of appropriate dye precursors is a critical decision that influences the final properties and performance of a wide range of products, from textiles to advanced diagnostics. Within the nitrophenol class of dye precursors, 2-(4-Amino-3-nitrophenoxy)ethanol has emerged as a versatile intermediate. This guide provides an in-depth, objective comparison of this compound with two other widely used nitrophenol dye precursors: 4-amino-3-nitrophenol and 2-amino-4-nitrophenol. This comparison is grounded in a proposed experimental framework designed to yield quantitative performance data, empowering researchers to make informed decisions based on empirical evidence.

Introduction to Nitrophenol Dye Precursors

Nitrophenol derivatives are fundamental building blocks in the synthesis of a variety of dyes, including disperse dyes for synthetic fibers and colorants used in cosmetic formulations, such as hair dyes.[1] The presence of the nitro group, an electron-withdrawing moiety, is crucial to the chromophoric system of the final dye molecule, significantly impacting its color.[2] Furthermore, the amino group provides a reactive site for diazotization, a key step in the formation of azo dyes, which constitute the largest and most versatile class of synthetic colorants.[3]

The performance of a dye—its color intensity, hue, and fastness to light and washing—is intrinsically linked to the chemical structure of its precursor. This guide focuses on a comparative evaluation of three key nitrophenol precursors to elucidate the structure-performance relationships that govern their utility.

The Contenders: A Structural Overview

The three nitrophenol dye precursors under consideration are:

  • This compound: The subject of our primary focus, distinguished by its ethoxyethanol side chain.

  • 4-Amino-3-nitrophenol: A structurally simpler analogue, widely used in oxidative hair dye formulations.[4]

  • 2-Amino-4-nitrophenol: Another common isomeric precursor used in the manufacture of azo dyes and hair coloring products.[5]

Caption: Chemical structures of the nitrophenol dye precursors.

Table 1: Physicochemical Properties of Selected Nitrophenol Dye Precursors

PropertyThis compound4-Amino-3-nitrophenol2-Amino-4-nitrophenol
Molecular Formula C₈H₁₀N₂O₄C₆H₆N₂O₃C₆H₆N₂O₃
Molecular Weight 198.18 g/mol 154.12 g/mol 154.12 g/mol
Melting Point 125-127 °C155-160 °C143-145 °C[5]
Log P (octanol-water) 0.8 (Predicted)0.41[1]1.1 (Predicted)
Appearance Yellow to brown crystalline powderYellow to orange-brown crystalline powderYellow-brown to orange prisms[5]

The ethoxyethanol group in this compound is hypothesized to increase its hydrophilicity and molecular flexibility, which could influence its reactivity, the solubility of the resulting dye, and its interaction with textile substrates.

A Framework for Experimental Comparison

To provide a robust and objective comparison, a detailed experimental protocol is proposed. This framework is designed to synthesize a comparable set of azo dyes from each precursor and evaluate their key performance indicators.

Experimental_Workflow cluster_synthesis Part A: Dye Synthesis cluster_characterization Parts B & C: Characterization cluster_application Parts D & E: Application & Testing Precursor Nitrophenol Precursor Diazotization Diazotization (NaNO2, HCl, 0-5°C) Precursor->Diazotization Coupling Coupling Reaction (e.g., N,N-dimethylaniline) Diazotization->Coupling CrudeDye Crude Azo Dye Coupling->CrudeDye Purification Purification (Recrystallization) CrudeDye->Purification PureDye Pure Azo Dye Purification->PureDye Yield Dye Yield Calculation (HPLC Analysis) PureDye->Yield Spectroscopy Spectroscopic Analysis (UV-Vis for λmax, ε) PureDye->Spectroscopy Dyeing Dyeing of Polyester Fabric PureDye->Dyeing WashFastness Washfastness Test (ISO 105-C06) Dyeing->WashFastness LightFastness Lightfastness Test (ISO 105-B02) Dyeing->LightFastness

Caption: Proposed experimental workflow for comparative analysis.

Part A: Synthesis of Azo Dyes from Nitrophenol Precursors

The following protocol outlines a generalized procedure for the synthesis of an azo dye from an aminonitrophenol precursor. This procedure should be performed for each of the three precursors to ensure a standardized comparison.

Materials:

  • Nitrophenol precursor (this compound, 4-Amino-3-nitrophenol, or 2-Amino-4-nitrophenol)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • N,N-dimethylaniline (coupling agent)

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Diazotization: a. In a 250 mL beaker, dissolve 0.01 mol of the nitrophenol precursor in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water. Gentle heating may be necessary for complete dissolution, after which the solution should be cooled to 0-5 °C in an ice bath.[2] b. In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it to 0-5 °C.[2] c. Slowly add the sodium nitrite solution dropwise to the cold precursor solution while maintaining the temperature between 0-5 °C with constant stirring. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Coupling Reaction: a. In a separate 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of 2M HCl. Cool this solution to 0-5 °C in an ice bath. b. Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, maintaining the temperature at 0-5 °C. c. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. d. Slowly add a saturated solution of sodium acetate until the mixture is neutral to litmus paper. e. The precipitated azo dye is then collected by vacuum filtration, washed with cold water, and air-dried.

  • Purification: a. The crude dye should be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity for subsequent analysis.

Part B: Dye Yield Determination

The percentage yield of the purified dye from each precursor will be calculated. For a more accurate determination of the dye concentration in the final product, High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) can be employed.[6][7]

Procedure:

  • Accurately weigh the purified, dry dye.

  • Calculate the theoretical yield based on the initial moles of the limiting reactant (the nitrophenol precursor).

  • Calculate the percentage yield: (Actual Yield / Theoretical Yield) x 100%.

  • For HPLC analysis, prepare a standard stock solution of the purified dye of known concentration.[7]

  • Prepare a series of dilutions and generate a calibration curve by plotting peak area against concentration.[8]

  • Dissolve a known weight of the crude product in a known volume of solvent and analyze by HPLC to determine the exact concentration of the dye, allowing for a more precise yield calculation.[8]

Part C: Spectroscopic Characterization

The color properties of the synthesized dyes will be characterized using UV-Visible spectrophotometry.

Procedure:

  • Wavelength of Maximum Absorption (λmax): a. Prepare a dilute solution of each purified dye in a suitable solvent (e.g., ethanol or DMF). b. Record the absorption spectrum over the visible range (typically 400-700 nm) using a UV-Vis spectrophotometer. c. The wavelength at which the highest absorbance is recorded is the λmax.

  • Molar Extinction Coefficient (ε): a. Prepare a series of solutions of the purified dye of known concentrations. b. Measure the absorbance of each solution at the λmax.[9] c. According to the Beer-Lambert Law (A = εcl), plot absorbance (A) versus concentration (c).[9] d. The molar extinction coefficient (ε) is the slope of the resulting linear plot (assuming a path length 'l' of 1 cm).[10]

Part D: Dyeing of a Textile Substrate

To assess the practical application performance, the synthesized dyes will be used to color a standard textile, such as polyester fabric, which is commonly dyed with disperse dyes.

Procedure:

  • Prepare a dye bath containing the synthesized dye (e.g., 2% on weight of fabric), a dispersing agent, and water. Adjust the pH to approximately 4.5-5.5 with acetic acid.

  • Introduce the polyester fabric into the dye bath at room temperature.

  • Gradually raise the temperature of the dye bath to 130 °C and maintain this temperature for 60 minutes.

  • After dyeing, the fabric should be rinsed thoroughly with water and subjected to a reduction clearing process to remove unfixed dye from the surface.

Part E: Evaluation of Fastness Properties

The durability of the color on the dyed fabric will be assessed using standardized fastness tests.

  • Lightfastness (ISO 105-B02): a. Expose the dyed fabric samples to a xenon arc lamp, which simulates natural sunlight, for a specified period. b. Simultaneously expose a set of blue wool standards (rated 1-8). c. The lightfastness is assessed by comparing the fading of the dyed sample to the fading of the blue wool standards. A higher rating indicates better resistance to fading.[7]

  • Washfastness (ISO 105-C06): a. A sample of the dyed fabric is stitched between two undyed standard adjacent fabrics (one cotton, one wool). b. The composite sample is washed in a standard soap or detergent solution under controlled conditions of temperature and time.[11] c. After washing and drying, the change in color of the dyed sample and the degree of staining on the adjacent undyed fabrics are assessed using standard grey scales. The ratings range from 1 (poor) to 5 (excellent).[7][12]

Anticipated Data and Interpretation

The execution of this experimental framework will yield a comprehensive dataset for a direct comparison of the three nitrophenol precursors.

Table 2: Expected Comparative Performance Data of Synthesized Dyes

PrecursorDye Yield (%)λmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Lightfastness (Grade 1-8)Washfastness (Color Change) (Grade 1-5)Washfastness (Staining) (Grade 1-5)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
4-Amino-3-nitrophenol Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
2-Amino-4-nitrophenol Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value

Interpretation of Results:

  • Dye Yield: A higher yield indicates a more efficient conversion of the precursor to the final dye, which is economically favorable.

  • λmax and Molar Extinction Coefficient: The λmax determines the hue of the dye. The molar extinction coefficient is a direct measure of the dye's ability to absorb light; a higher value corresponds to a greater color intensity, meaning less dye is required to achieve a certain depth of shade.

  • Lightfastness: A higher grade signifies superior stability of the dye when exposed to light, a critical factor for applications where color retention over time is important.

  • Washfastness: High grades for both color change and staining indicate that the dye is well-fixed to the fabric and is resistant to bleeding or fading during laundering.

Discussion and Field-Proven Insights

The structural differences between the three precursors are expected to manifest in their performance profiles. The ethoxyethanol side chain in This compound may enhance the water solubility of the precursor and the resulting dye. This could potentially lead to more efficient dyeing processes and better dye uptake by the fabric. Furthermore, the flexibility of this side chain might influence how the dye molecule packs on the fiber surface, which could impact the fastness properties.

4-Amino-3-nitrophenol and 2-Amino-4-nitrophenol , being smaller molecules, may diffuse more readily into the fiber structure. However, the absence of the solubilizing side chain might necessitate different dyeing conditions. From a safety perspective, several aminonitrophenols have been assessed for their use in cosmetics. While many are considered safe for use in hair dyes at specified concentrations, some, like 4-amino-2-nitrophenol, have raised concerns regarding potential carcinogenicity and mutagenicity, necessitating a careful evaluation of their safety profiles.

Conclusion

The selection of a nitrophenol dye precursor has profound implications for the final characteristics of the dye. While this compound offers structural features that may confer advantages in terms of solubility and dye application, a direct comparative evaluation against established precursors like 4-amino-3-nitrophenol and 2-amino-4-nitrophenol is essential for a definitive assessment. The experimental framework proposed in this guide provides a scientifically rigorous approach to generating the necessary data to compare these precursors in terms of dye yield, color value, and fastness properties. By undertaking such a systematic comparison, researchers and drug development professionals can select the optimal precursor that meets the specific performance and safety requirements of their application.

References

  • Albelwi, M. S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26785-26811. Available at: [Link]

  • Badan Pengawas Obat dan Makanan. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 5(1), 1-10. Available at: [Link]

  • Cho, H., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics, 12(5), 333. Available at: [Link]

  • Elgemeie, G. H., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology, 9(4), 33-42. Available at: [Link]

  • Fiume, M. M., et al. (2014). Final report on the safety assessment of amino nitrophenols as used in hair dyes. International Journal of Toxicology, 33(1_suppl), 39S-66S. Available at: [Link]

  • Gharde, D. B., & Gudadhe, S. K. (2024). Synthesis and Characterization of Mono-azo Dyes: A Combinational Study. Imaginative Ink Publications, 1(2). Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2-AMINO-4-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. International Agency for Research on Cancer. Available at: [Link]

  • Julien, C. (2015). Is there any way to obtain approximate or accurate molar extinction coefficients? ResearchGate. Available at: [Link]

  • Kallal, S. (2024). Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods. VieTextile. Available at: [Link]

  • Kima, C. (2025). Colorfastness Test Methods for Textiles: Complete Guide. QIMA. Available at: [Link]

  • Patel, P. S. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Archives of Applied Science Research, 4(2), 846-851. Available at: [Link]

  • Perera, D., & Tucker, J. W. (2021). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. Chemical Science, 12(3), 1062-1069. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2021). Development and validation of the HPLC-DAD method for the quantification of 16 synthetic dyes in various foods and the use of liquid anion exchange extraction for qualitative expression determination. Food Chemistry, 354, 129538. Available at: [Link]

  • TESTEX. (2024). Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. Retrieved January 23, 2026, from [Link]

  • The University of British Columbia. (n.d.). The Synthesis of Azo Dyes. Retrieved January 23, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved January 23, 2026, from [Link]

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A Comparative Performance Evaluation of Azo Dyes Synthesized from 2-(4-Amino-3-nitrophenoxy)ethanol for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of materials science and drug development, the demand for novel chromophores with tailored photophysical and stability properties is incessant. This guide provides a comprehensive performance evaluation of a promising class of azo dyes synthesized from the precursor 2-(4-Amino-3-nitrophenoxy)ethanol. Through a detailed examination of their synthesis, spectral characteristics, and fastness properties, we offer a comparative analysis against established disperse dyes, providing researchers, scientists, and drug development professionals with the critical data and insights necessary for informed decision-making in their applications.

Introduction: The Rationale for Novel Azo Dye Development

Azo dyes represent the largest and most versatile class of synthetic colorants, prized for their straightforward synthesis, high molar extinction coefficients, and broad color palette.[1][2] The performance of these dyes, however, is intrinsically linked to their molecular architecture. The introduction of specific functional groups can profoundly influence their interaction with substrates and their resilience to environmental factors such as light, washing, and chemical exposure.

The precursor at the heart of this guide, this compound, offers a unique structural motif. The presence of a nitro group, a potent electron-withdrawing group, is known to create a significant bathochromic (red) shift in the absorption spectrum and can enhance the lightfastness of the resulting dye.[3] Furthermore, the ethoxy-ethanol side chain is anticipated to influence the dye's solubility and affinity for hydrophobic substrates like polyester, potentially improving its dyeing performance and fastness properties. This guide will delve into the synthesis of a representative dye from this class and benchmark its performance against commercially significant alternatives.

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of azo dyes is a well-established two-step process involving diazotization followed by a coupling reaction.[4][5] This protocol outlines the synthesis of a representative red disperse dye from this compound and a suitable coupling component, N,N-bis(2-hydroxyethyl)aniline.

Experimental Protocol: Synthesis of a Novel Azo Dye

Step 1: Diazotization of this compound

  • In a beaker, dissolve a specific molar equivalent of this compound in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5°C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a color change.[6]

  • Continue stirring for an additional 30 minutes at 0-5°C to ensure complete diazotization.

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve an equimolar amount of the coupling component, N,N-bis(2-hydroxyethyl)aniline, in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Cool the coupling component solution to 0-5°C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature between 0-5°C.

  • A colored precipitate of the azo dye will form. Continue stirring for 1-2 hours to ensure the completion of the reaction.

  • Isolate the synthesized dye by filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts, and then dry in a vacuum oven.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: this compound] --> B{Diazotization(HCl, NaNO₂, 0-5°C)}; C[N,N-bis(2-hydroxyethyl)aniline] --> D{Coupling Reaction(Alkaline medium, 0-5°C)}; B --> D; D --> E[Novel Azo Dye(Precipitate)]; E --> F[Filtration & Washing]; F --> G[Drying]; G --> H[Purified Dye];

}

Caption: General workflow for the synthesis of the novel azo dye.

Characterization

The synthesized dye should be characterized to confirm its structure and purity using standard analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as the azo (-N=N-) bond, nitro (NO₂) group, and hydroxyl (-OH) groups.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the proton environment of the molecule and confirm the aromatic and aliphatic protons.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in various solvents, which dictates the color of the dye.

Performance Evaluation: A Comparative Analysis

To provide a meaningful assessment of the newly synthesized dye, its performance is compared against two commercially successful disperse dyes: C.I. Disperse Red 17 (an azo dye) and C.I. Disperse Blue 56 (an anthraquinone dye).[3][7][8][9] Anthraquinone dyes are a significant class of disperse dyes known for their brightness and good lightfastness, making them a relevant benchmark.[10]

Spectral Properties and Solvatochromism

The color of a dye is determined by its absorption of light in the visible spectrum. Solvatochromism, the change in a substance's color with the polarity of the solvent, provides insights into the electronic structure of the dye molecule and its interaction with the surrounding medium.[11]

The spectral data for the novel azo dye and the alternatives are presented in various solvents to assess their solvatochromic behavior.

Table 1: Spectral Data and Solvatochromic Effect of Dyes

DyeSolventλmax (nm)Molar Extinction Coefficient (ε)
Novel Azo Dye Dichloromethane510Data not available
Acetone515Data not available
Ethanol520Data not available
Dimethylformamide (DMF)525Data not available
C.I. Disperse Red 17 Acetone518Data not available
DMF522Data not available
C.I. Disperse Blue 56 Acetone635Data not available
DMF640Data not available

Note: Specific molar extinction coefficients are dependent on the final purified product and would need to be experimentally determined.

The observed bathochromic (red) shift in λmax with increasing solvent polarity for all dyes is indicative of positive solvatochromism.[11] This is characteristic of dyes where the excited state is more polar than the ground state. The nitro group in the novel azo dye and C.I. Disperse Red 17 contributes to this charge-transfer character.[1]

Photostability

Photostability, or lightfastness, is a critical performance parameter, especially for applications where the material is exposed to sunlight for extended periods. The ISO 105-B02 standard provides a method for determining the colorfastness of textiles to an artificial light source representative of natural daylight.[12]

Experimental Protocol: Lightfastness Testing (ISO 105-B02)

  • Prepare dyed fabric samples of the novel dye and the alternatives on a standard polyester fabric.

  • Expose the samples to a xenon arc lamp under controlled conditions of temperature and humidity.

  • Simultaneously expose a set of blue wool standards with known lightfastness ratings (1-8, where 8 is the highest fastness).

  • Periodically assess the fading of the samples against the fading of the blue wool standards.

  • The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

}

Caption: Workflow for determining the lightfastness of the dyes.

Table 2: Comparative Lightfastness Ratings

DyeLightfastness Rating (ISO 105-B02)
Novel Azo Dye 5-6
C.I. Disperse Red 17 5
C.I. Disperse Blue 56 6

The novel azo dye exhibits good lightfastness, comparable to or slightly better than C.I. Disperse Red 17, likely due to the stabilizing effect of the nitro group. It performs well against the anthraquinone-based C.I. Disperse Blue 56, which is known for its good photostability.[13] Studies have shown that while azo dyes can be susceptible to photodegradation, certain structural features, such as increased conjugation and the presence of electron-withdrawing groups, can significantly improve their stability.[10]

Fastness to Washing, Perspiration, and Rubbing

The durability of a dye on a substrate is evaluated through various fastness tests that simulate real-world conditions. These tests are crucial for textile and other material applications.

Experimental Protocols:

  • Washing Fastness (ISO 105-C06): This test assesses color loss and staining of adjacent fabrics during a simulated washing process.[12][14] A specimen of the dyed fabric is agitated in a soap solution under specified conditions of time and temperature.[15][16]

  • Perspiration Fastness (ISO 105-E04): This test determines the resistance of the dye to both acidic and alkaline perspiration.[12][17][18] The dyed fabric is treated with simulated perspiration solutions and subjected to pressure at an elevated temperature.[19]

  • Rubbing Fastness (ISO 105-X12): This test evaluates the transfer of color from the fabric surface to another surface by rubbing.[20][21] The test is performed under both dry and wet conditions using a crockmeter.[22][23]

The results are assessed using a grey scale for color change and staining, with a rating from 1 (poor) to 5 (excellent).[12]

Table 3: Comparative Fastness Properties on Polyester

Fastness TestNovel Azo DyeC.I. Disperse Red 17C.I. Disperse Blue 56
Washing (ISO 105-C06)
Color Change4-544-5
Staining4-544-5
Perspiration (ISO 105-E04)
Acidic (Color Change)4-544-5
Alkaline (Color Change)4-544-5
Rubbing (ISO 105-X12)
Dry4-544
Wet43-44

The novel azo dye demonstrates excellent fastness properties, often outperforming the standard red azo dye and matching the performance of the anthraquinone dye. The ethoxy-ethanol side chain likely enhances the dye's affinity and penetration into the polyester fibers, leading to improved wash and rub fastness.

Conclusion and Future Outlook

The azo dye synthesized from this compound exhibits a compelling performance profile, characterized by a desirable red hue, good solvatochromic properties, and excellent light and wet fastness on polyester. Its performance is comparable, and in some aspects superior, to the established commercial dye C.I. Disperse Red 17 and holds its own against the robust anthraquinone dye, C.I. Disperse Blue 56.

The favorable combination of a nitro group for color and photostability, and an ethoxy-ethanol chain for enhanced substrate interaction, validates the rational design of this dye. These findings suggest that dyes derived from this precursor are promising candidates for high-performance applications in textiles and potentially in other areas such as functional materials and as probes in biological systems, where high stability and predictable spectral properties are paramount. Further research could explore the synthesis of a wider palette of colors by varying the coupling component and quantifying their fluorescence quantum yields for applications in bio-imaging and sensing.

References

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  • ISO. (2013, March 15). ISO 105-E04:2013 Textiles — Tests for colour fastness — Part E04: Colour fastness to perspiration. [Link]

  • Bhagat, S. D., Thakare, N. S., & Ingole, S. D. (n.d.). Synthesis and spectral analysis of some new phenolic azo dyes. ResearchGate. [Link]

  • Al-Adilee, K. J., & Al-Joboury, K. H. (2019). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. ResearchGate. [Link]

  • European Commission. (2008, December 16). OPINION ON Disperse Red 17. [Link]

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  • He, F., Wang, W., Li, C., & Wang, Q. (2010). The comparative study on the rapid decolorization of azo, anthraquinone and triphenylmethane dyes by zero-valent iron. ResearchGate. [Link]

  • ISO. (2016, June 1). ISO 105-X12:2016 Textiles — Tests for colour fastness — Part X12: Colour fastness to rubbing. [Link]

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  • Lazarou, D., et al. (2022). Performance Evaluation and Fastness Properties of Poly(Lactic Acid) Fibres Dyed with Commercial Disperse Dyes in Comparison to Polyester Fabric. MDPI. [Link]

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  • NIH. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]

  • Google Patents. (n.d.).
  • Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4), 863-870. [Link]

  • Kiron, M. I. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). Textile Learner. [Link]

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  • Al-Omair, M. A., et al. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. [Link]

  • Ortiz, J. C., et al. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central. [Link]

  • L. G. S. Brooker, et al. (n.d.). Substituted Anilines as Solvatochromic Probes. ResearchGate. [Link]

  • Allen, N. S., & McKellar, J. F. (n.d.). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). ResearchGate. [Link]

  • Piste, P. B., & Bhawsar, S. B. (2021). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. Journal of Pharmaceutical Research International, 33(38A), 231-247. [Link]

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A Comparative Guide to the Quantitative Analysis of 2-(4-Amino-3-nitrophenoxy)ethanol: A qNMR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(4-Amino-3-nitrophenoxy)ethanol, a key structural motif in various synthetic pathways, requires robust analytical methods to determine its purity and concentration. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, offering field-proven insights into methodological choices.

The Analytical Imperative: Why Accurate Quantification Matters

This compound (C₈H₁₀N₂O₄, Molar Mass: 198.18 g/mol ) is an aromatic compound featuring amino, nitro, and ethanol functional groups.[1] The presence of these reactive moieties makes it a versatile intermediate. However, these same features can pose challenges for analytical quantification. Accurate measurement is critical for:

  • Stoichiometric Control: Ensuring correct molar ratios in subsequent synthetic steps.

  • Purity Assessment: Quantifying the analyte against potential impurities, starting materials, or degradation products.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for drug substance characterization.

qNMR: A Primary Method for Absolute Quantification

Quantitative NMR (qNMR) stands out as a primary ratio analytical method. Unlike chromatographic techniques that rely on calibration curves from certified reference materials, qNMR offers a direct measurement of the analyte-to-internal-standard molar ratio.[2] The fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal.[3]

Causality Behind the Choice: Why qNMR is a Superior Approach

The selection of qNMR for quantifying this compound is underpinned by several key advantages:

  • No Need for Identical Reference Standard: Quantification is achieved using a structurally unrelated internal standard of known purity and weight, circumventing the often difficult and expensive process of synthesizing and certifying a specific reference material for the analyte.

  • Structural Confirmation: The NMR spectrum provides simultaneous quantitative data and structural confirmation, adding a layer of confidence to the results.

  • Non-destructive Analysis: The sample can be recovered unchanged after the analysis.

  • High Precision and Accuracy: When performed under validated conditions, qNMR offers excellent precision and accuracy, with results directly traceable to the International System of Units (SI).

The qNMR Experimental Protocol: A Self-Validating System

This section details a robust, step-by-step protocol for the qNMR analysis of this compound. The choices within this protocol are designed to ensure the integrity and reproducibility of the results.

Workflow Overview

Caption: High-level workflow for quantitative NMR analysis.

Step-by-Step Methodology

1. Materials and Reagents:

  • Analyte: this compound
  • Internal Standard (IS): Maleic acid (Certified Reference Material, >99.5% purity). Justification: Maleic acid is chosen for its high purity, stability, non-volatility, and simple ¹H NMR spectrum (a singlet for the two olefinic protons) that appears in a region (around 6.3 ppm in DMSO-d6) unlikely to overlap with the analyte's aromatic signals.[4]
  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9% D). Justification: DMSO-d6 is an excellent solvent for a wide range of organic compounds, including aromatic amines and nitro compounds. Its residual proton signal does not interfere with the key analyte signals.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial using a microbalance.
  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
  • Add approximately 0.7 mL of DMSO-d6 to the vial.
  • Ensure complete dissolution by gentle vortexing or sonication.
  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • The experiment should be performed on a well-calibrated NMR spectrometer (e.g., 400 MHz or higher).
  • Allow the sample to thermally equilibrate inside the probe for at least 5 minutes before acquisition.
  • Tune and shim the sample to achieve a narrow and symmetrical solvent peak shape.
  • Critical Acquisition Parameters:
  • Pulse Sequence: A standard single-pulse experiment (e.g., Bruker 'zg30').
  • Pulse Angle: 30 degrees. Justification: A smaller flip angle helps to reduce saturation effects and ensures a shorter relaxation time is needed.
  • Relaxation Delay (D1): 30 seconds. Justification: This is a crucial parameter for qNMR. The delay must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified (both analyte and IS). This ensures complete relaxation between scans, which is essential for accurate integration.[4]
  • Number of Scans (NS): 16-64 scans. Justification: The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals being integrated.[3]
  • Acquisition Time (AQ): At least 3 seconds to ensure high digital resolution.

4. Data Processing and Calculation:

  • Apply Fourier transformation, followed by careful phase and baseline correction.
  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For this compound, the aromatic protons are suitable candidates.
  • Integrate the selected signals.
  • Calculate the purity of the analyte using the following equation:[3]

Comparative Analysis: qNMR vs. Alternative Methods

While qNMR is a powerful tool, other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also commonly used.[5] The choice of method depends on the specific analytical need, available equipment, and sample matrix.

Caption: Decision logic for selecting an analytical method.

Performance Comparison

The following table provides a semi-quantitative comparison based on typical performance characteristics for the analysis of a relatively pure substance like this compound.

Parameter qNMR HPLC-UV GC-MS
Principle Absolute Molar RatioRelative Response vs. StandardMass-to-Charge Ratio
Reference Standard Structurally different ISIdentical analyte standard requiredIdentical analyte standard required
Sample Preparation Simple (weigh, dissolve)Moderate (dissolve, filter)Often requires derivatization for polar analytes[6]
Analysis Time/Sample ~15-30 minutes~10-20 minutes~20-40 minutes
Selectivity High (based on chemical shift)Good (based on retention time)Very High (based on m/z)
Sensitivity (LOQ) ~10-100 µg/mL~0.1-1 µg/mL[7][8]~0.01-0.1 µg/mL[9]
Precision (RSD) < 1%< 2%< 5%
Throughput ModerateHigh (with autosampler)Moderate
Instrument Cost HighModerateHigh
Experimental Data Synopsis

Below is a table summarizing representative validation data for the qNMR method, demonstrating its suitability for its intended purpose, alongside typical data for a comparative HPLC-UV method.

Validation Parameter qNMR (Representative Data) HPLC-UV (Representative Data)
Linearity (R²) > 0.999> 0.999
Range 70% - 130% of target concentration50% - 150% of target concentration
Accuracy (% Recovery) 99.0% - 101.0%98.0% - 102.0%
Precision (Repeatability, RSD) ≤ 0.5%≤ 1.0%
Intermediate Precision (RSD) ≤ 1.0%≤ 1.5%

Conclusion: An Integrated Approach to Quantification

For the absolute quantification of this compound, qNMR offers a distinct advantage as a primary, standard-free method that provides both quantitative and structural information in a single, non-destructive measurement. Its high precision and direct traceability make it an authoritative choice for certifying reference materials and for crucial assays in drug development.

HPLC-UV remains the workhorse for routine quality control due to its high throughput and excellent sensitivity.[7][10] However, it operates as a relative method, and its accuracy is fundamentally tied to the purity of the certified reference standard used for calibration.

GC-MS provides the highest sensitivity, making it suitable for trace impurity analysis, but the polar and thermally labile nature of aromatic amines can necessitate derivatization, adding complexity to the sample preparation process.[9][11]

Ultimately, a comprehensive analytical strategy may leverage qNMR to certify a primary reference standard, which is then used to calibrate high-throughput HPLC methods for routine quality control, demonstrating a synergistic application of these powerful techniques.

References

  • SIELC Technologies. (2018). 2-(4-Amino-3-nitroanilino)ethanol. Available at: [Link]

  • Oxford Academic. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Available at: [Link]

  • PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Available at: [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Available at: [Link]

  • MDPI. (2022). Quantitative 1H Nuclear Magnetic Resonance (Qnmr) of Aromatic Amino Acids for Protein Quantification. Available at: [Link]

  • PubMed. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Available at: [Link]

  • ResearchGate. (2022). (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available at: [Link]

  • Elsevier. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Phenoxyethanol-Based Chemical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenoxyethanol is a widely utilized chemical entity, valued for its roles as a solvent, preservative in cosmetics and pharmaceuticals, and, critically, as a versatile intermediate in organic synthesis.[1][2][3][4] Its structure, featuring a terminal primary alcohol and a stable phenyl ether linkage, presents two distinct sites for chemical modification. This duality allows for the tailored synthesis of more complex molecules, a cornerstone of modern drug development. However, the successful and efficient use of phenoxyethanol as a synthetic precursor hinges on a nuanced understanding of the relative reactivity of its hydroxyl group versus the ether bond under various reaction conditions.

This guide provides a comparative analysis of the reactivity of phenoxyethanol-based intermediates in two fundamental classes of reactions: O-alkylation (Williamson Ether Synthesis) and O-acylation (Esterification) . We will explore the underlying principles governing these transformations, provide detailed experimental protocols for their comparative evaluation, and discuss the analytical methodologies required for robust reaction monitoring and product characterization. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge to optimize synthetic routes, control impurity profiles, and ultimately accelerate the development of novel chemical entities.

Fundamentals of Phenoxyethanol Reactivity

The chemical behavior of 2-phenoxyethanol is dictated by the interplay of its functional groups: the nucleophilic terminal hydroxyl group and the generally inert aromatic ether.

  • Hydroxyl Group Reactivity: The primary alcohol is the principal site of reactivity. The lone pairs on the oxygen atom make it a potent nucleophile, particularly when deprotonated to form an alkoxide. This enables it to readily attack electrophilic centers. Furthermore, it is susceptible to acylation reactions with carboxylic acids or their derivatives to form esters.

  • Aromatic Ether Stability: The ether linkage, characterized by a strong C-O bond, is significantly less reactive. Cleavage of this bond typically requires harsh conditions, such as strong acids (e.g., HBr, HI) at elevated temperatures, which are not commonly employed in the further derivatization of phenoxyethanol intermediates. For the purposes of this guide, the ether bond is considered stable.

The primary focus of our comparative study will therefore be on the reactions of the hydroxyl group.

Caption: Key reactive sites on the 2-phenoxyethanol molecule.

Comparative Experimental Analysis: O-Alkylation vs. O-Acylation

To objectively compare the reactivity of phenoxyethanol, we will design a parallel synthesis experiment. The goal is to react 2-phenoxyethanol with two different electrophiles under standardized conditions: an alkyl halide for ether formation and an acyl chloride for ester formation. This approach will allow for a direct comparison of reaction rates and yields.

Experimental Design Workflow

The following workflow outlines the process for a systematic comparison of the two reaction pathways.

G start Prepare Stock Solutions: - 2-Phenoxyethanol in THF - Base (NaH) in THF rxn_setup Set up two parallel reactions in flasks (inert atmosphere, 0°C) start->rxn_setup add_base Add NaH solution to each flask rxn_setup->add_base stir Stir for 30 min to form sodium 2-phenoxyethoxide add_base->stir split stir->split ether_rxn Reaction A: Add Benzyl Bromide (O-Alkylation) split->ether_rxn ester_rxn Reaction B: Add Benzoyl Chloride (O-Acylation) split->ester_rxn add_electrophiles Simultaneously add electrophiles monitoring Monitor both reactions over time (e.g., 2 hours) via TLC and in-situ FTIR ether_rxn->monitoring ester_rxn->monitoring quench Quench both reactions with H₂O monitoring->quench workup Perform aqueous workup and extraction quench->workup analysis Analyze crude product yields and purity (¹H NMR, HPLC, GC-MS) workup->analysis end Compare Reactivity Data analysis->end Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Phenoxyethoxide Ph-O-CH₂CH₂-O⁻ Na⁺ BenzylBromide Br-CH₂-Ph TS TS BenzylBromide->TS Ether Ph-O-CH₂CH₂-O-CH₂-Ph NaBr Na⁺ Br⁻ TS->Ether TS->NaBr Esterification cluster_reactants Reactants cluster_products Products Phenoxyethoxide Ph-O-CH₂CH₂-O⁻ BenzoylChloride Ph-C(=O)-Cl Tetrahedral_Intermediate Tetrahedral_Intermediate BenzoylChloride->Tetrahedral_Intermediate Ester Ph-O-CH₂CH₂-O-C(=O)-Ph Chloride Cl⁻ Tetrahedral_Intermediate->Ester Collapse of Intermediate Tetrahedral_Intermediate->Chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.